Praseodymium phosphate
Description
Overview of Lanthanide Phosphates in Advanced Materials Science
Lanthanide phosphates, a class of inorganic compounds, are integral to advanced materials science. Their utility stems from the unique electronic configurations of lanthanide ions, which give rise to characteristic luminescent and magnetic properties. These materials are often employed as phosphors in lighting and displays, as scintillators for detecting high-energy radiation, and as components in lasers. researchgate.netresearchgate.net The stability of the phosphate (B84403) host lattice provides an excellent matrix for housing lanthanide ions, preserving their intrinsic properties while offering robust chemical and thermal stability. ontosight.ai
Significance of Praseodymium(III) Ions in Phosphatic Host Lattices
The praseodymium(III) ion (Pr³⁺) is particularly noteworthy within the lanthanide series. Its electronic structure allows for multiple energy level transitions, resulting in a rich emission spectrum that spans the visible and near-infrared regions. researchgate.netresearchgate.net When incorporated into a phosphatic host lattice, the Pr³⁺ ion can exhibit intense luminescence, making praseodymium phosphate a promising material for optical applications. benthamdirect.comresearchgate.net The specific properties of Pr³⁺-doped materials are strongly influenced by the host matrix, making the study of praseodymium in phosphate lattices a key area of research. researchgate.net
Structure
2D Structure
Properties
CAS No. |
14298-31-8 |
|---|---|
Molecular Formula |
H3O4PPr |
Molecular Weight |
238.903 g/mol |
IUPAC Name |
phosphoric acid;praseodymium |
InChI |
InChI=1S/H3O4P.Pr/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI Key |
IIKUFFGDYOMRRC-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Pr+3] |
Canonical SMILES |
OP(=O)(O)O.[Pr] |
Other CAS No. |
14298-31-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis Methodologies for Praseodymium Phosphate Compounds
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. mdpi.com This technique is widely used for the synthesis of praseodymium phosphate (B84403) due to its ability to control particle size, morphology, and crystallinity.
Conventional Hydrothermal Routes
Conventional hydrothermal synthesis involves the reaction of praseodymium salts with a phosphate source in a sealed vessel, typically an autoclave, heated to temperatures ranging from 100 to 300°C for several hours or even days. ontosight.aisci-hub.se The crystal structure of the resulting praseodymium phosphate can be either hexagonal (rhabdophane phase) or monoclinic (monazite phase), depending on the specific reaction conditions such as temperature, pH, and the precursors used. ontosight.ai For instance, the hydrothermal synthesis of praseodymium fluor-britholite, a complex phosphate, has been achieved at temperatures between 500 and 650°C and pressures of 300 to 500 MPa. nih.govacs.org
Key parameters influencing the outcome of conventional hydrothermal synthesis include the choice of praseodymium salt (e.g., praseodymium(III) nitrate) and phosphate source (e.g., disodium (B8443419) hydrogen phosphate), as well as the pH of the reaction medium. rsc.orgresearchgate.net These parameters affect the nucleation and growth kinetics of the crystals, thereby determining the final product characteristics.
One-Pot Hydrothermal Methods for Nanocomposites
A significant advancement in hydrothermal synthesis is the development of one-pot methods for the direct synthesis of nanocomposites. This approach allows for the in-situ formation of this compound nanostructures on a supporting material, such as reduced graphene oxide (RGO). rsc.orgresearchgate.net In a typical one-pot synthesis of PrPO₄-RGO nanocomposites, graphite (B72142) oxide, praseodymium(III) nitrate (B79036), and disodium hydrogen phosphate are used as starting materials. rsc.orgresearchgate.net The process yields RGO sheets decorated with PrPO₄ nanorods, creating a well-integrated composite structure. rsc.orgresearchgate.net
These nanocomposites have shown enhanced photocatalytic activity compared to bare this compound nanorods, which is attributed to the improved separation of electron-hole pairs and an increase in the amount of hydroxyl radicals in the reaction system. rsc.orgresearchgate.net This facile, one-pot approach is promising for the design of other graphene-based photocatalysts for environmental and energy applications. rsc.orgresearchgate.net Similarly, cerium and praseodymium co-doped carbon quantum dots have been synthesized via a one-pot hydrothermal carbonization method, demonstrating the versatility of this technique. researchgate.netnih.gov
Microwave-Assisted Hydrothermal Synthesis
Microwave-assisted hydrothermal synthesis is a rapid and energy-efficient alternative to conventional hydrothermal methods. mdpi.com This technique utilizes microwave radiation to heat the reaction mixture, leading to significantly shorter reaction times, often reduced from hours to minutes. sci-hub.seresearchgate.netacs.org The rapid and uniform heating provided by microwaves can lead to the formation of well-defined nanostructures with narrow size distributions. mdpi.com
In the synthesis of this compound, the microwave-assisted hydrothermal method has been used to obtain both hexagonal and monoclinic phases by controlling parameters such as reaction temperature (130-180°C), synthesis time (15-30 minutes), and subsequent sintering temperature (400-600°C). researchgate.net The pH of the synthesis medium also plays a critical role in determining the final crystal structure, particle size, and morphology of the PrPO₄ nanostructures. researchgate.net This method offers advantages over conventional heating by improving the synthesis rate, chemical homogeneity, and morphology of the final product. researchgate.net
Table 1: Comparison of Hydrothermal Synthesis Methods for this compound
| Synthesis Method | Typical Temperature | Typical Duration | Key Advantages | Resulting Products |
|---|---|---|---|---|
| Conventional Hydrothermal | 100-300°C (up to 650°C for complex phosphates) | Several hours to days | Control over crystallinity and phase. | Hexagonal or monoclinic PrPO₄ crystals. ontosight.ai |
| One-Pot Hydrothermal | ~180°C | ~15 hours | Facile, in-situ formation of nanocomposites. | PrPO₄ nanorods on reduced graphene oxide. rsc.orgresearchgate.netmdpi.com |
| Microwave-Assisted Hydrothermal | 130-180°C | 15-30 minutes | Rapid, energy-efficient, uniform heating. | Phase-pure PrPO₄ nanostructures. researchgate.net |
Solid-State Reaction Techniques
Solid-state reactions involve the direct reaction of solid precursors at high temperatures to form a new solid product. This is a traditional and widely used method for the synthesis of ceramic and inorganic materials, including this compound. ontosight.ai
High-Temperature Solid-State Reactions
High-temperature solid-state reactions are a common method for preparing this compound and its doped derivatives. ontosight.ainih.govresearchgate.net This technique typically involves mixing stoichiometric amounts of praseodymium oxide (Pr₆O₁₁) or other praseodymium salts with a phosphate source, such as ammonium (B1175870) dihydrogen phosphate, and heating the mixture at high temperatures, often around 1200°C. The high temperatures provide the necessary energy to overcome the kinetic barriers for the diffusion of ions in the solid state, leading to the formation of the desired phosphate compound.
This method has been successfully employed to synthesize various praseodymium-containing phosphors, such as Pr³⁺-doped barium yttrium phosphate (Ba₃Y(PO₄)₃). nih.govresearchgate.net The resulting materials are often in powder form and can be further processed into ceramics through techniques like two-step pressing and sintering or one-step high-rate spark plasma sintering. colab.ws
Molten Salt Synthesis
Molten salt synthesis is a variation of the solid-state reaction method where a molten salt is used as a flux or solvent. wikipedia.orgnanografi.com The molten salt provides a liquid medium that can dissolve the reactants, thereby facilitating faster reaction rates at lower temperatures compared to conventional solid-state reactions. acs.orgcore.ac.uk This method can also influence the morphology and crystal size of the final product. researchgate.net
For the synthesis of praseodymium compounds, molten salt methods have been utilized to produce praseodymium oxides, which can then be used as precursors for phosphate synthesis. wikipedia.orgnanografi.com The use of a molten salt can lead to the formation of well-faceted microcrystals. researchgate.net For example, a molten salt-assisted solid-state synthesis has been employed to modify the properties of luminescent materials like double tungstates. researchgate.net This approach offers a pathway to control the morphology and optical properties of the resulting materials.
Table 2: Comparison of Solid-State Reaction Techniques for this compound
| Synthesis Method | Typical Temperature | Key Features | Resulting Products |
|---|---|---|---|
| High-Temperature Solid-State | ~1200°C | Direct reaction of solid precursors. | Polycrystalline powders, ceramics. colab.ws |
| Molten Salt Synthesis | Lower than conventional solid-state | Uses a molten salt as a flux to facilitate reaction. | Well-faceted microcrystals with controlled morphology. acs.orgresearchgate.net |
Solution-Based Precipitation Methods
Solution-based precipitation methods are widely utilized for the synthesis of this compound, offering control over particle size and morphology at relatively low temperatures. These techniques involve the reaction of soluble precursors in a liquid medium to form an insoluble phosphate product.
Co-precipitation Techniques for Microcrystals and Nanocrystals
Co-precipitation is a versatile technique for producing both microcrystals and nanocrystals of this compound and its doped variants. researchgate.netbenthamdirect.com This method involves the simultaneous precipitation of praseodymium ions along with other cations from a solution by adding a precipitating agent, typically a phosphate source.
For instance, nanocrystals of praseodymium-doped lutetium phosphate (LuPO₄:Pr³⁺) have been successfully synthesized using a co-precipitation technique. benthamdirect.comeurekaselect.comresearcher.life Similarly, lithium praseodymium polyphosphate (LiPr(PO₃)₄) nanocrystals were prepared via a co-precipitation method, where the size of the nanocrystals could be tuned by adjusting the thermal treatment temperature. researchgate.net Another study details the creation of a novel praseodymium-doped hydroxyapatite (B223615) (Pr/HA) nanocomposite using a chemical precipitation technique. chalcogen.ro This involved dissolving praseodymium nitrate and ammonium hydrogen phosphate in ethanol, followed by the addition of calcium nitrate. chalcogen.ro
The key advantage of co-precipitation is the ability to achieve a homogeneous distribution of the dopant ions within the host lattice, which is crucial for optimizing luminescent and other properties. The process generally involves dissolving the respective metal salts (e.g., nitrates) in a suitable solvent, followed by the addition of a phosphate source like ammonium dihydrogen phosphate (NH₄H₂PO₄) to induce precipitation. researchgate.netbenthamdirect.com The resulting precipitate is then typically washed, dried, and calcined to obtain the final crystalline product.
Modified Pechini Synthesis for Nanocrystalline Orthophosphates
The modified Pechini method is a sol-gel process that allows for the synthesis of highly homogeneous and nanocrystalline orthophosphates at relatively low temperatures. akjournals.comresearchgate.netacs.org This technique involves the formation of a polymeric resin in which metal ions are uniformly distributed.
In a typical modified Pechini synthesis of praseodymium orthophosphate (PrPO₄), praseodymium nitrate is dissolved in a solution containing citric acid and ethylene (B1197577) glycol. akjournals.comresearchgate.net The citric acid acts as a chelating agent, forming complexes with the praseodymium ions. Upon heating, ethylene glycol esterifies the citrate (B86180) complexes, leading to the formation of a cross-linked polyester (B1180765) resin. This process effectively traps the metal ions in a rigid organic network, preventing their segregation. Subsequently, a phosphate precursor, such as ammonium dihydrogen phosphate, is added. akjournals.comresearchgate.net The final step involves calcining the resin to burn off the organic components, leaving behind the desired nanocrystalline praseodymium orthophosphate.
One of the significant advantages of the modified Pechini method is the excellent control over stoichiometry and the ability to produce powders with a small crystallite size and high specific surface area. akjournals.comresearchgate.net For example, praseodymium orthophosphates synthesized by this method exhibited an average crystallite size of about 16 nm. akjournals.com This method has also been optimized for the synthesis of praseodymium-doped potassium gadolinium polyphosphate (Pr:KGd(PO₃)₄) nanocrystals to obtain a single crystalline phase. acs.orgresearchgate.net
Homogeneous Precipitation from Solution
Homogeneous precipitation is a technique where the precipitating agent is generated slowly and uniformly throughout the solution, leading to the formation of dense, easily filterable precipitates. This method offers superior control over particle size and morphology compared to direct precipitation.
In the context of phosphate precipitation, this can be achieved through the hydrolysis of a phosphate ester, such as triethyl phosphate. osti.gov The slow, controlled release of phosphate ions allows for the gradual formation of this compound crystals, minimizing supersaturation and the formation of amorphous or poorly crystalline products. This technique has been noted for its ability to produce larger crystals and smaller precipitate volumes, which simplifies filtration and washing. datapdf.com The separation of praseodymium from other rare earth elements has been explored using fractional precipitation from a homogeneous solution with methyl oxalate (B1200264). osti.gov
Flux Growth Methods for Single Crystal Formation
For applications requiring large, high-quality single crystals, flux growth methods are often employed. kisti.re.krnih.govfrontiersin.orgfrontiersin.org This high-temperature solution growth technique involves dissolving the components of the desired crystal in a molten salt (the flux), followed by slow cooling to induce crystallization.
The choice of flux is critical and depends on factors such as its melting point, viscosity, and reactivity with the crucible and the crystal components. For the growth of praseodymium polyphosphate crystals like MᴵPr(PO₃)₄ (where Mᴵ = Li, Na, K), the flux method has been successfully utilized. researchgate.net Similarly, single crystals of praseodymium-doped potassium gadolinium polyphosphate (Pr:KGd(PO₃)₄) have been grown from self-flux solutions using the top-seeded solution growth-slow cooling (TSSG-SC) technique. nih.gov In this process, the constituent materials are dissolved in a platinum crucible at high temperatures, and a seed crystal is introduced to initiate controlled growth as the solution is slowly cooled. nih.gov The resulting crystals are often transparent, free of inclusions, and exhibit well-defined facets. nih.gov
Optimization of Synthesis Conditions for Phase Purity and Stoichiometry
Achieving the desired phase purity and stoichiometry is paramount in the synthesis of this compound compounds, as these factors directly influence their physical and chemical properties. Optimization of synthesis conditions is therefore a crucial aspect of the preparative process.
In solution-based methods like co-precipitation and modified Pechini synthesis, parameters such as pH, precursor concentrations, reaction temperature, and calcination temperature and duration are critical variables that need to be carefully controlled. For instance, in the modified Pechini synthesis of Pr:KGd(PO₃)₄, the pH of the precursor solutions and the molar ratios of citric acid to metal ions and ethylene glycol are key to obtaining a single crystalline phase and preventing the precipitation of unwanted byproducts. acs.orgresearchgate.net The use of two separate containers for different precursors was found to be necessary to avoid the precipitation of gadolinium phosphate. acs.org
The modified Pechini method, in particular, offers better control over stoichiometry compared to conventional precipitation from phosphoric acid-rich solutions, as it limits the formation of lanthanide polyphosphates on the surface of the powders. akjournals.comresearchgate.net The calcination temperature plays a significant role in the final crystal structure; for example, hydrated rhabdophane (B76276) structures can be converted to the monoclinic monazite (B576339) form upon heating. akjournals.com
In flux growth, the cooling rate, temperature gradient, and the composition of the flux are crucial for controlling crystal size, quality, and the incorporation of dopants. The distribution coefficient of the dopant, which describes its partitioning between the crystal and the flux, is an important parameter to consider for achieving the desired doping concentration in the final crystal. nih.gov
Table of Synthesis Parameters and Resulting this compound Characteristics
| Synthesis Method | Precursors | Key Parameters | Resulting Product | Reference |
|---|---|---|---|---|
| Co-precipitation | Praseodymium nitrate, Ammonium hydrogen phosphate, Lutetium nitrate | Thermal treatment temperature | LiPr(PO₃)₄ and LuPO₄:Pr³⁺ nanocrystals with tunable size | researchgate.netbenthamdirect.com |
| Modified Pechini | Praseodymium nitrate, Citric acid, Ethylene glycol, Ammonium dihydrogen phosphate | pH, Molar ratios of reagents, Calcination temperature | Nanocrystalline PrPO₄ with high purity and controlled stoichiometry | akjournals.comresearchgate.netacs.org |
| Flux Growth (TSSG-SC) | Praseodymium oxide, Gadolinium oxide, Potassium carbonate, Ammonium dihydrogen phosphate | Cooling rate, Flux composition, Seed crystal | Large, high-quality single crystals of Pr:KGd(PO₃)₄ | nih.gov |
Crystallographic and Structural Investigations of Praseodymium Phosphate Materials
Determination of Crystal Systems and Space Groups
The arrangement of atoms in a crystal is described by its crystal system and space group. Praseodymium phosphates have been identified in several crystal systems, primarily monoclinic, hexagonal, and cubic.
A significant number of praseodymium phosphate (B84403) compounds crystallize in the monoclinic system. britannica.comaflowlib.orgprinceton.edu This system is characterized by three unequal axes, with one pair being perpendicular to each other. britannica.com
PrPO₄ (Praseodymium Orthophosphate) : This compound commonly crystallizes in the monoclinic P2₁/n space group. researchgate.netwikipedia.orgmdpi.comwikiwand.com This structure is isostructural with monazite (B576339), a naturally occurring rare earth phosphate. researchgate.netupv.es The monazite structure consists of alternating chains of PO₄ tetrahedra and PrO₉ polyhedra. upv.es
Pr(PO₃)₃ (Praseodymium Metaphosphate) : Studies have shown that praseodymium metaphosphate glasses, upon devitrification, can crystallize into a monoclinic structure, specifically the Yb(PO₃)₃ type with a P2₁/c space group. scispace.comresearchgate.net
NaPrP₂O₇ and other alkali metal praseodymium polyphosphates : Compounds with the general formula MᴵPr(PO₃)₄ (where Mᴵ = Na, Li, K) have been synthesized and found to crystallize in monoclinic structures with different space groups. researchgate.net For instance, NaPr(PO₃)₄ crystallizes in the monoclinic P2₁/n space group. researchgate.net Similarly, LiLu(PO₃)₄, a related compound, crystallizes in the monoclinic C2/c space group. researchgate.netbenthamdirect.comeurekaselect.com KGd(PO₃)₄, another analogous compound, is also monoclinic with the space group P2₁. acs.orgacs.orgoptica.org
LiLu(PO₃)₄ and KGd(PO₃)₄ : These compounds, while not containing praseodymium, are important isostructural hosts for praseodymium doping. LiLu(PO₃)₄:Pr³⁺ crystallizes in the monoclinic C2/c space group. researchgate.netbenthamdirect.comeurekaselect.com The structure features helical ribbons of (PO₃)n formed by corner-sharing PO₄ tetrahedra, with LuO₈ dodecahedra and LiO₄ tetrahedra forming linear chains. researchgate.netbenthamdirect.comeurekaselect.com KGd(PO₃)₄ also has a monoclinic structure with the P2₁ space group. acs.orgacs.orgoptica.org
The hexagonal crystal system is another important structure for praseodymium phosphates, particularly for the hydrated form.
PrPO₄·nH₂O (Hydrated Praseodymium Phosphate) : this compound can form a crystalline hydrate (B1144303), PrPO₄·nH₂O (where n < 0.5), which adopts a hexagonal crystal system with the space group P6₂22. wikipedia.org This hydrated form is also known as rhabdophane (B76276). researchgate.netnih.govfrontiersin.org The structure of rhabdophane-type compounds can also be described as monoclinic (C2 space group). nih.govfrontiersin.orgfrontiersin.org
While less common for phosphates, the cubic crystal system is observed for praseodymium phosphide.
PrP (Praseodymium Phosphide) : This compound is distinct from the phosphate compounds and crystallizes in the cubic crystal system.
Refinement of Lattice Parameters and Unit Cell Dimensions
The precise determination of lattice parameters and unit cell dimensions is essential for a complete structural characterization. These parameters are often refined using techniques like X-ray diffraction. For monoclinic PrPO₄ with the space group P2₁/n, typical cell parameters are approximately a = 6.76 Å, b = 6.95 Å, c = 6.41 Å, and β = 103.25°. wikipedia.orgwikiwand.com For the hexagonal hydrate PrPO₄·nH₂O (space group P6₂22), the cell parameters are around a = 7.00 Å and c = 0.643 Å. wikipedia.org In the case of NaPr(PO₃)₄ (monoclinic, P2₁/n), the lattice parameters have been reported as a=0.9965(4) nm, b=1.31437(4) nm, c=0.72271(3) nm, and β=90.429(3)°. researchgate.net The unit cell parameters for type III KGd(PO₃)₄ (monoclinic, P2₁) are a = 7.255(4) Å, b = 8.356(5) Å, c = 7.934(5) Å, and β = 91.68(5)°. acs.orgacs.org
Interactive Data Table: Lattice Parameters of this compound and Related Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| PrPO₄ | Monoclinic | P2₁/n | 6.76 | 6.95 | 6.41 | 90 | 103.25 | 90 | wikipedia.orgwikiwand.com |
| PrPO₄·nH₂O | Hexagonal | P6₂22 | 7.00 | 7.00 | 6.43 | 90 | 90 | 120 | wikipedia.org |
| NaPr(PO₃)₄ | Monoclinic | P2₁/n | 9.965 | 13.1437 | 7.2271 | 90 | 90.429 | 90 | researchgate.net |
| KGd(PO₃)₄ | Monoclinic | P2₁ | 7.255 | 8.356 | 7.934 | 90 | 91.68 | 90 | acs.orgacs.org |
| LiLu(PO₃)₄ | Monoclinic | C2/c | - | - | - | - | - | - | researchgate.netbenthamdirect.comeurekaselect.com |
Rietveld Analysis for Crystal Structure Determination
Rietveld refinement is a powerful technique used for the analysis of powder diffraction data to determine and refine crystal structures. acs.org This method has been successfully applied to various this compound materials. For instance, the crystal structure of LiPr(PO₃)₄ has been refined using the Rietveld method. ulisboa.pt Similarly, the unit cell parameters of Pr:KGd(PO₃)₄ nanocrystals were refined using this technique. acs.org The crystal structure of a new calcium thorium phosphate was also refined by the full-profile Rietveld method using X-ray powder diffraction data. colab.ws This method is crucial for obtaining accurate structural information from polycrystalline samples, which are often the product of synthesis. iaea.org
Analysis of Polyhedral Coordination and Structural Motifs
The crystal structures of praseodymium phosphates are built from the linkage of specific coordination polyhedra. The analysis of these polyhedra and their connectivity provides insight into the material's properties.
PO₄ Tetrahedra : The fundamental building block in these phosphate compounds is the phosphate tetrahedron (PO₄). In metaphosphates like Pr(PO₃)₃ and the alkali metal praseodymium polyphosphates, these tetrahedra share corners to form long chains or rings. researchgate.netresearchgate.netbenthamdirect.comeurekaselect.com For example, in LiLu(PO₃)₄, the basic structural units are helical ribbons of (PO₃)n formed by corner-sharing PO₄ tetrahedra. researchgate.netbenthamdirect.comeurekaselect.com
Phase Transitions and Polymorphism in Praseodymium Phosphates
This compound (PrPO₄) and related compounds exhibit polymorphism, meaning they can exist in different crystal structures depending on conditions such as pressure and temperature. The most common ambient-pressure form of anhydrous PrPO₄ is the monoclinic monazite structure. researchgate.netwikipedia.org However, other polymorphs have been identified.
Under standard conditions, PrPO₄ typically crystallizes in the monoclinic space group P2₁/n with cell parameters of approximately a = 6.741 Å, b = 6.961 Å, c = 6.416 Å, and β = 103.63°. researchgate.net Another form, a zircon-type structure, has also been reported, which is tetragonal with the space group I4₁/amd. osti.gov
High-pressure studies on analogous compounds like praseodymium orthovanadate (PrVO₄) provide insight into the phase transitions PrPO₄ might undergo. Zircon-type PrVO₄ transforms to a monazite structure at approximately 5.5 GPa. researchgate.net Upon further pressure increase to around 12.7 GPa, it undergoes a second transition to a monoclinic PbWO₄-III-type phase. researchgate.net Synthesizing the material under high pressure (7 GPa) and high temperature (600-1000 °C) can also produce a metastable scheelite-type phase upon return to ambient conditions. researchgate.net
More complex praseodymium-containing phosphates also display significant polymorphism. For instance, potassium gadolinium phosphate, KGd(PO₃)₄, a compound that can be readily doped with praseodymium, crystallizes in at least three different structures. acs.org The formation of a specific phase is dependent on the synthesis conditions. acs.org
| Compound | Polymorph/Phase | Crystal System | Space Group | Conditions | Source |
|---|---|---|---|---|---|
| PrPO₄ | Monazite-type | Monoclinic | P2₁/n | Ambient | researchgate.netwikipedia.org |
| PrPO₄ | Zircon-type | Tetragonal | I4₁/amd | - | osti.gov |
| PrVO₄ (analogue) | Scheelite-type | - | - | High Pressure/Temperature Synthesis | researchgate.net |
| Pr:KGd(PO₃)₄ | Type III | Monoclinic | P2₁ | Synthesis dependent | acs.org |
| Pr:KGd(PO₃)₄ | Type IV | Monoclinic | P2₁/n | Synthesis dependent | acs.org |
| Pr:KGd(PO₃)₄ | Type B | Monoclinic | C2/c | Synthesis dependent | acs.org |
Defect Chemistry and Vacancy Formation in Doped this compound Systems
The introduction of dopants into this compound or the doping of other host lattices with praseodymium creates various point defects, such as vacancies and interstitials, which significantly influence the material's properties. The specific nature of these defects depends on the dopant, its concentration, and its ionic radius. cas.cz
In systems like praseodymium-doped lanthanum silicate (B1173343) oxide (La₉.₃₃Si₆O₂₆), which has an apatite structure, Pr³⁺ ions have been shown to occupy the La³⁺ cation vacancies present in the host lattice. researchgate.net This substitution can introduce more interstitial oxygen, which enhances ionic conductivity. researchgate.net
When praseodymium is doped into hydroxyapatite (B223615) (HAp), a gradual decrease in the degree of crystallinity is observed, along with an increase in crystallite size and unit cell volume. researchgate.net This indicates that the Pr³⁺ ions are incorporated into the HAp crystal lattice, causing structural distortions. researchgate.net
More complex defect mechanisms are observed in systems like praseodymium-doped cerium oxide (PCO). In this material, praseodymium can exist in both Pr³⁺ and Pr⁴⁺ oxidation states. core.ac.uk Under oxidizing conditions, Pr³⁺ can be oxidized to Pr⁴⁺, which decreases the concentration of acceptor dopants and affects ionic conductivity. At higher Pr concentrations (10-20%), an electron hopping conductivity emerges, attributed to the formation of a praseodymium impurity band within the CeO₂ band gap. core.ac.uk The formation of doubly-charged oxygen vacancies also results from the addition of Pr³⁺ ions. core.ac.uk The interaction between dopants and oxygen vacancies is typically attractive. aps.org
| Doped System | Dopant/Host | Defect Type / Effect | Source |
|---|---|---|---|
| Pr-doped Lanthanum Silicate Apatite | Praseodymium | Pr³⁺ occupies La³⁺ cation vacancies; introduces interstitial oxygen. | researchgate.net |
| Pr-doped Hydroxyapatite (HAp) | Praseodymium | Decreased crystallinity; increased lattice parameters and cell volume. | researchgate.net |
| Praseodymium-Cerium Oxide (PCO) | Praseodymium | Formation of oxygen vacancies; oxidation of Pr³⁺ to Pr⁴⁺; formation of Pr impurity band. | core.ac.uk |
| Lanthanide-doped Phosphate Glasses | Lanthanides | Formation of point defects (vacancies, interstitials) influenced by dopant ionic radii. | cas.cz |
Investigation of Apatite-Type Structures Incorporating Praseodymium
Praseodymium is a key component in several synthetic materials with apatite-type structures. These materials are of interest for various applications, from biomedical materials to optics. nih.govacs.org The general apatite formula is (M1)₂(M2)₃(AO₄)₃X, where praseodymium can substitute for the metal cations (M). nih.gov
A notable example is a praseodymium carbonate fluoroxybritholite, synthesized hydrothermally. nih.govacs.org This compound is a solid solution between fluorbritholite (Ca₂Pr₃(SiO₄)₃F) and oxybritholite (CaPr₄(SiO₄)₃O). nih.govacs.org Its crystal structure refinement led to the chemical formula (Pr₃.₄₆Ca₁.₅₄)₅(Si₂.₈₅C₀.₁₅)₃O₁₂(O₀.₅₄F₀.₄₆). nih.govacs.org A key finding in this system is that charge balance is maintained through substitutions on the tetrahedral site (C⁴⁺ for Si⁴⁺) and the anionic site (O²⁻ for F⁻), which rearranges the local structure rather than creating vacancies on the main cation sites. nih.govacs.org
Praseodymium is also widely used as a dopant in hydroxyapatite [Ca₅(PO₄)₃(OH)], a major component of bone. Studies on Pr-doped HAp confirm the incorporation of Pr³⁺ into the crystal lattice, which alters its structural properties. researchgate.net The co-doping of Pr-HAp with other elements like zinc (Zn²⁺) and silver (Ag⁺) has been investigated to further tune its properties. bme.hu These substitutions can reduce crystallinity and modify the electronic bandgap. bme.hu
| Apatite System | Ideal/Refined Formula | Crystal System | Key Structural Features | Source |
|---|---|---|---|---|
| Praseodymium Carbonate Fluoroxybritholite | (Pr₃.₄₆Ca₁.₅₄)₅(Si₂.₈₅C₀.₁₅)₃O₁₂(O₀.₅₄F₀.₄₆) | Hexagonal | Solid solution; B-type carbonate substitution on the silicate T-site. | nih.govacs.orgresearchgate.net |
| Praseodymium-doped Hydroxyapatite | Pr:Ca₅(PO₄)₃(OH) | Hexagonal | Pr³⁺ substitutes for Ca²⁺, causing changes in lattice parameters. | researchgate.netchalcogen.ro |
| Pr, Zn/Ag co-doped Hydroxyapatite | (Pr,Zn/Ag):Ca₁₀(PO₄)₆(OH)₂ | Hexagonal | Co-doping reduces crystallinity and alters electronic properties. | bme.hu |
| Pr-doped Lanthanum Silicate Apatite | La₉.₃₃PrₓSi₆O₂₆₊₁.₅ₓ | Hexagonal | Pr occupies cation vacancies at the La site. | researchgate.net |
Structural Characterization of Hydrated and Anhydrous Praseodymium Phosphates
This compound exists in both anhydrous (PrPO₄) and hydrated (PrPO₄·nH₂O) forms, which possess distinct crystal structures. wikipedia.orgosti.gov The structural differences are fundamental to their properties.
The anhydrous form, PrPO₄, typically adopts the monoclinic monazite structure (space group P2₁/n). researchgate.netwikipedia.org In this structure, the praseodymium ion is coordinated to oxygen atoms in a three-dimensional network with phosphate tetrahedra. researchgate.net
The hydrated form is often found as a hemihydrate, PrPO₄·0.5H₂O, which has a rhabdophane-type structure. wikipedia.orgosti.gov Unlike the anhydrous monoclinic form, this hydrated phase crystallizes in the hexagonal system with the space group P6₂22. wikipedia.org Structural studies on a range of rare-earth phosphates have confirmed that the rhabdophane structure is properly described as monoclinic, though it is often reported as hexagonal due to its near-hexagonal geometry. osti.gov The removal of water from the hydrated rhabdophane structure through heating induces a phase transition to the anhydrous monazite structure. X-ray Absorption Near Edge Structure (XANES) spectroscopy has shown that this dehydration process causes significant changes in the local environment around the phosphorus atoms. osti.gov
| Form | Chemical Formula | Common Structure Type | Crystal System | Space Group | Source |
|---|---|---|---|---|---|
| Anhydrous | PrPO₄ | Monazite | Monoclinic | P2₁/n | researchgate.netwikipedia.org |
| Hydrated | PrPO₄·0.5H₂O | Rhabdophane | Hexagonal | P6₂22 | wikipedia.orgosti.gov |
Spectroscopic Characterization of Praseodymium Phosphate Systems
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the structural arrangement and bonding within praseodymium phosphate (B84403). These techniques are particularly useful for identifying the vibrational modes of the phosphate (PO₄³⁻) groups.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy of praseodymium phosphate and related materials reveals characteristic absorption bands corresponding to the vibrational modes of the phosphate and other functional groups present. In praseodymium-doped hydroxyapatite (B223615) (Pr/HA), the symmetric stretching vibration of the phosphate group is observed at multiple wavenumbers, including 559, 731, 869, and 1087 cm⁻¹. chalcogen.ro When incorporated into a polylactic acid (PLA) matrix (Pr/PLA/HA), these bands shift slightly to 564, 721, 871, and 1082 cm⁻¹, indicating an interaction between the Pr/HA and the polymer. chalcogen.ro The intensity of the phosphate band at 1087 cm⁻¹ in Pr/HA decreases and shifts to 1076 cm⁻¹ in the Pr/PLA/HA composite. chalcogen.ro
In a study on praseodymium-doped calcium titanate phosphors, the main infrared bands were observed around 710, 570, 527, 460, and 415 cm⁻¹. iaea.org The broad bands at approximately 710 cm⁻¹ and 570 cm⁻¹ were assigned to the Ti-O stretching vibrations of the TiO₆ octahedra. iaea.org
The table below summarizes the key FTIR vibrational bands observed in this compound and related systems.
| Sample | Wavenumber (cm⁻¹) | Assignment | Reference |
| Pr/PLA/HA | 559, 731, 869, 1087 | Phosphate group symmetric stretching | chalcogen.ro |
| Pr/PLA/HA | 564, 721, 871, 1082 | Phosphate group stretching | chalcogen.ro |
| Pr/HA | 1087 | Phosphate band | chalcogen.ro |
| Pr/PLA/HA | 1076 | Phosphate band | chalcogen.ro |
| CaTiO₃:Pr³⁺ | ~710, 570, 527 | Ti-O stretching | iaea.org |
| CaTiO₃:Pr³⁺ | 460, 415 | Ti-O-Ti bending | iaea.org |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR for studying the vibrational modes of materials. In single crystals of this compound (PrPO₄), Raman spectra have been recorded to substantiate crystal field analysis. researchgate.net For phosphate minerals in general, the symmetric stretching mode (ν₁) of the PO₄³⁻ anion is typically observed around 938 cm⁻¹, the antisymmetric stretching mode (ν₃) at 1017 cm⁻¹, the symmetric bending mode (ν₂) at 420 cm⁻¹, and the ν₄ bending mode at 567 cm⁻¹ in aqueous systems. ufop.br
In praseodymium-doped potassium titanyl phosphate (KTP), Raman bands are assigned to the vibrations of TiO₆ octahedra and PO₄ tetrahedra. core.ac.uk The introduction of praseodymium as a dopant affects the intensities of some vibrational modes. core.ac.uk Studies on praseodymium pentaphosphate crystals have also utilized Raman spectroscopy to analyze their structure. researching.cn
Identification and Assignment of Phosphate Group Vibrational Modes
The vibrational modes of the phosphate group (PO₄³⁻) are a key feature in the vibrational spectra of this compound. The free phosphate ion has tetrahedral (Td) symmetry, resulting in four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In a crystal lattice, the site symmetry of the phosphate group is often lower than Td, which can lead to the lifting of degeneracies and the appearance of additional bands in the FTIR and Raman spectra.
In aqueous solutions, the Raman active modes are ν₁ at 938 cm⁻¹, ν₂ at 420 cm⁻¹, ν₃ at 1017 cm⁻¹, and ν₄ at 567 cm⁻¹. ufop.br In solid-state phosphates, the positions of these modes can vary depending on the cation and the crystal structure. ufop.br For instance, in hureaulite, a manganese hydrated acid phosphate, the intense Raman band at 959 cm⁻¹ is assigned to the P-O stretching vibrations of HPO₄²⁻ units, while the band at 989 cm⁻¹ is attributed to the PO₄³⁻ stretching vibration. ufop.br
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the UV-Visible range, is employed to study the electronic transitions of the praseodymium(III) ion in the phosphate host.
UV-Visible Absorption Spectra
The UV-Visible absorption spectrum of a PrPO₄ single crystal exhibits strong absorption in the visible region, which is consistent with its green color. researchgate.net The spectrum displays two main types of transitions: sharp 4f-4f transitions of the Pr³⁺ ion and broader bands at shorter wavelengths. researchgate.netmdpi.com Two broad bands are observed at approximately 230 nm, attributed to an O²⁻ → Pr³⁺ charge-transfer band, and at 330 nm, assigned to a Pr³⁺ 4f-5d transition. researchgate.netmdpi.com
In praseodymium-doped borophosphate glasses, four distinct absorption peaks were identified in the visible region at 445.5, 470.5, 482.8, and 591 nm. chapmanhall.com
Characterization of Praseodymium(III) Electronic Transitions (e.g., ³H₄ → ³Pⱼ, ¹D₂, ¹G₄, ³F states)
The sharp absorption bands observed in the visible and near-infrared regions of the spectrum correspond to the intra-configurational 4f-4f electronic transitions of the Pr³⁺ ion. These transitions occur from the ³H₄ ground state to various excited states.
The absorption spectrum of PrPO₄ shows transitions in the wavelength regions of 440–500 nm, corresponding to the ³H₄ → ³P₂ transition, and 580–610 nm, corresponding to the ³H₄ → ¹D₂ transition. researchgate.netmdpi.com In praseodymium-doped lead phosphate glasses, absorption bands are observed that correspond to transitions from the ³H₄ ground state to the ³P₂, ³P₁, and ³P₀ excited states. aip.org
The following table summarizes the key electronic transitions of Pr³⁺ in various phosphate host materials.
| Host Material | Transition | Wavelength Region (nm) | Reference |
| PrPO₄ | ³H₄ → ³P₂ | 440-500 | researchgate.netmdpi.com |
| PrPO₄ | ³H₄ → ¹D₂ | 580-610 | researchgate.netmdpi.com |
| Pr³⁺-doped borophosphate glass | ³H₄ → ³P₂ | 445.5 | chapmanhall.com |
| Pr³⁺-doped borophosphate glass | ³H₄ → ³P₁ | 470.5 | chapmanhall.com |
| Pr³⁺-doped borophosphate glass | ³H₄ → ³P₀ | 482.8 | chapmanhall.com |
| Pr³⁺-doped borophosphate glass | ³H₄ → ¹D₂ | 591 | chapmanhall.com |
The study of these electronic transitions is crucial for understanding the potential of this compound materials for applications in optical devices. For example, the transitions originating from the ³P₀ and ¹D₂ excited states are responsible for the visible emission in many Pr³⁺-doped materials. aip.org
Analysis of Hypersensitive Transitions
Hypersensitive transitions are a class of f-f transitions in lanthanide ions that are particularly sensitive to the local symmetry and coordination environment of the ion. These transitions typically follow the selection rules |ΔS| = 0, |ΔL| ≤ 2, and |ΔJ| ≤ 2. In praseodymium (Pr³⁺) ions, the ³H₄ → ³P₂ transition is a notable hypersensitive transition. iarjset.com
The intensity of these transitions can be analyzed using the Judd-Ofelt theory, which provides a theoretical framework for understanding the intensities of intra-configurational f-f transitions. The theory uses three intensity parameters (Ω₂, Ω₄, Ω₆) derived from the absorption spectrum to calculate oscillator strengths and other radiative properties. The Ω₂ parameter is particularly sensitive to the local environment and the covalency of the metal-ligand bond. However, the standard Judd-Ofelt theory can sometimes be unsatisfactory for Pr³⁺ ions, as the high oscillator strengths of hypersensitive transitions can lead to challenges in accurately determining the intensity parameters. nih.gov
Studies on Pr³⁺-doped phosphate glasses have shown that the ³H₄ → ³P₂ transition is indeed hypersensitive, with its intensity being strongly influenced by the composition of the glass host. nih.govmdpi.com This sensitivity makes hypersensitive transitions a powerful probe for investigating the structural details of this compound systems.
Investigation of Host Lattice and Ligand-Based Absorption Bands
The absorption spectrum of this compound reveals information not only about the Pr³⁺ ions but also about the phosphate host lattice and the interactions between the metal ion and the surrounding ligands.
In PrPO₄ single crystals and nanorods, the absorption spectrum displays distinct features. mdpi.comresearchgate.netresearchgate.net Broad absorption bands are observed in the ultraviolet region, which are not due to the internal 4f-4f transitions of Pr³⁺. A band around 230 nm is attributed to a ligand-to-metal charge transfer (LMCT) from the oxygen (O²⁻) ligands to the Pr³⁺ ion. mdpi.comresearchgate.netresearchgate.net Another broad band at approximately 330 nm is assigned to the 4f → 5d transition of the Pr³⁺ ion. mdpi.comresearchgate.netresearchgate.net The phosphate group (PO₄³⁻) itself is known to absorb in the deep UV region, typically around 205 nm. mdpi.com
In addition to these broad bands, the characteristic sharp absorption lines corresponding to the 4f-4f transitions of Pr³⁺ are observed in the visible region. Key transitions include the ³H₄ → ³P₂ transition in the 440-500 nm range and the ³H₄ → ¹D₂ transition between 580-610 nm. mdpi.comresearchgate.netresearchgate.net
| Wavelength (nm) | Assignment | Reference |
|---|---|---|
| ~205 | PO₄³⁻ absorption | mdpi.com |
| ~230 | O²⁻ → Pr³⁺ Charge Transfer | mdpi.comresearchgate.netresearchgate.net |
| ~330 | Pr³⁺ 4f → 5d transition | mdpi.comresearchgate.netresearchgate.net |
| 440-500 | Pr³⁺ ³H₄ → ³P₂ transition | mdpi.comresearchgate.netresearchgate.net |
| 580-610 | Pr³⁺ ³H₄ → ¹D₂ transition | mdpi.comresearchgate.netresearchgate.net |
Luminescence Spectroscopy
Luminescence spectroscopy is a powerful tool for characterizing the emissive properties of this compound. Upon excitation with a suitable energy source, PrPO₄ can emit light at various wavelengths, providing insights into the relaxation pathways of the excited Pr³⁺ ions.
Photoluminescence (PL) Emission Spectra
The photoluminescence of this compound is characterized by a variety of emission bands spanning the visible, near-infrared, and ultraviolet regions of the electromagnetic spectrum. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netaip.org The relative intensities and positions of these emission bands are highly dependent on the specific phosphate host material and the excitation wavelength used. mdpi.com
In the visible and near-infrared regions, the emission spectrum of this compound is dominated by sharp lines corresponding to f-f transitions of the Pr³⁺ ion. When excited, for instance by a laser at 488 nm, several characteristic emission bands are observed, primarily originating from the ³P₀ and ¹D₂ excited states to lower-lying levels of the 4f² configuration. researchgate.net
Prominent emission transitions include:
³P₀ → ³H₄: This transition results in emission in the blue-green region of the spectrum, around 480-500 nm. researchgate.net
¹D₂ → ³H₄: This transition gives rise to a strong red-orange emission, typically observed around 600-620 nm. researchgate.netresearchgate.net
³P₁ → ³H₅: This transition also contributes to the emission spectrum, often appearing as a distinct peak. researchgate.net
The relative intensities of the emissions from the ³P₀ and ¹D₂ levels are strongly influenced by the host material. In some phosphate hosts, the emission from the ¹D₂ level is dominant, leading to a characteristic red-orange luminescence. researchgate.netresearchgate.net In other systems, emission from the ³P₀ level can be more significant. researchgate.net
| Transition | Approximate Emission Wavelength (nm) | Spectral Region | Reference |
|---|---|---|---|
| ³P₀ → ³H₄ | 480-500 | Blue-Green | researchgate.net |
| ¹D₂ → ³H₄ | 600-620 | Red-Orange | researchgate.netresearchgate.net |
| ³P₀ → ³H₆ | ~610 | Red | researchgate.net |
| ³P₀ → ³F₂ | ~630 | Red | researchgate.net |
This compound materials can also exhibit strong ultraviolet (UV) emission. This emission originates from the parity-allowed transitions from the excited 4f¹5d¹ electronic configuration back to the 4f² ground state configuration of the Pr³⁺ ion. researchgate.netresearchgate.netacs.org These 5d → 4f transitions are characterized by broad emission bands due to the strong interaction of the 5d electron with the host lattice. acs.org
In several praseodymium polyphosphates and diphosphates, intense UV emission bands have been observed in the 200–300 nm spectral range under X-ray excitation. researchgate.net Similarly, in Pr³⁺-doped KGd(PO₃)₄, the 5d₁ → ³H₄, ³H₅, ³H₆ and 5d₁ → ³F₃, ³F₄, ¹G₄ transitions have been identified, highlighting their potential for scintillation applications. acs.org The efficiency and wavelength of this UV emission are dependent on the specific phosphate host, with some materials showing high relative light yields. researchgate.net
| Transition | Spectral Range (nm) | Host Material Example | Reference |
|---|---|---|---|
| 4f¹5d¹ → 4f² | 200-300 | Pr(PO₃)₃, NaPrP₂O₇ | researchgate.net |
| 5d₁ → ³H₄, ³H₅, ³H₆ | Near-Visible/UV | KGd(PO₃)₄ | acs.org |
| 5d₁ → ³F₃, ³F₄, ¹G₄ | Near-Visible/UV | KGd(PO₃)₄ | acs.org |
Upconversion luminescence is a process where lower-energy photons are converted into higher-energy emitted photons. Praseodymium-doped phosphate materials have been shown to exhibit efficient upconversion, particularly generating ultraviolet-C (UVC) emission when excited with blue light. nih.govsemanticscholar.orgnih.gov This phenomenon is of great interest for applications such as sterilization and disinfection.
In various phosphate hosts, such as Sr₃Lu(PO₄)₃ and Ba₃Lu(PO₄)₃ doped with Pr³⁺, excitation with a 444 nm laser leads to emission in the UVC range (235-315 nm). nih.govnih.gov This upconversion process is typically a two-photon process, where the Pr³⁺ ion is excited to an intermediate state (e.g., ³P₀) and then further excited to a higher energy level within the 4f¹5d¹ configuration, from which the UVC emission occurs. nih.gov The efficiency of this upconversion process is highly dependent on the host matrix, with some phosphates showing a significant enhancement in UVC emission compared to reference materials like YPO₄:Pr³⁺. nih.govnih.gov
| Excitation Wavelength (nm) | Emission Range (nm) | Emission Type | Host Material Example | Reference |
|---|---|---|---|---|
| 444 | 235-315 | UVC | Sr₃Lu(PO₄)₃, Ba₃Lu(PO₄)₃ | nih.govnih.gov |
| 444 | UVC | - | Ca₉Y(PO₄)₇ | semanticscholar.org |
Luminescence Excitation Spectroscopy
Luminescence excitation spectroscopy is a critical tool for understanding the absorption characteristics of this compound (PrPO₄) and identifying the energy levels that lead to its luminescent properties. The excitation spectra of Pr³⁺-doped phosphate materials typically exhibit sharp peaks corresponding to the 4f-4f electronic transitions of the Pr³⁺ ion. For instance, in calcium phosphate co-doped with gadolinium and praseodymium, the excitation spectrum of Pr³⁺ shows a peak at 455 nm, which is associated with the f-f transitions of Pr³⁺. uj.ac.za
In Pr³⁺-doped KGd(PO₃)₄ nanocrystals, excitation at 445 nm is used to induce emission. acs.org Similarly, for Pr³⁺-doped A₃Y(PO₄)₃ (where A is Sr or Ba) crystallites, excitation at 443 nm is employed to study their luminescent properties. acs.org The excitation spectra of Ca₉Y(PO₄)₇ polycrystals doped with Pr³⁺ ions, when monitoring the ¹D₂ → ³H₄ transition, show weak peaks in the UVC range. mdpi.com However, more intense excitation bands are observed for transitions originating from the ground state to higher energy levels. The specific wavelengths of these excitation peaks are crucial for optimizing the luminescence output of PrPO₄-based materials for various applications.
Studies on Pr³⁺-doped multicomponent silicate (B1173343) glasses have identified several absorption peaks in the visible and near-infrared regions. These peaks correspond to transitions from the ³H₄ ground state to various excited states, including ³P₂, ¹I₆, ³P₁, ³P₀, ¹D₂, ¹G₄, ³F₄, ³F₃, and ³F₂. mdpi.com The nature of the host material, such as fluorophosphate (B79755) glasses, can influence the exact positions and intensities of these excitation bands. researchgate.net
Luminescence Decay Dynamics and Lifetime Measurements
The luminescence decay dynamics and lifetime measurements of this compound provide insights into the relaxation processes of the excited states of the Pr³⁺ ion. The decay curves of Pr³⁺ luminescence can be complex, often exhibiting multi-exponential behavior, which indicates the presence of multiple decay pathways. These pathways include radiative transitions, multiphonon relaxation, and energy transfer processes. acs.org
In Pr³⁺-doped systems, the lifetimes of different luminescent levels can vary significantly. For example, in LuPO₄ micro and nanocrystals, the lifetime of the ³P₀ excited state was found to be around 0.5 µs and was not significantly affected by the concentration of dopants. icm.edu.pl In contrast, the lifetime of the lower-energy ¹D₂ excited state is effectively quenched at higher concentrations of Pr³⁺ ions. icm.edu.pl This quenching is a result of non-radiative energy transfer between neighboring Pr³⁺ ions.
The decay kinetics of X-ray excited luminescence in various praseodymium-doped phosphates, such as KLuP₂O₇ and K₃Lu(PO₄)₂, have been measured. aip.org These studies reveal that the luminescence decay can be influenced by the presence of defects in the crystal lattice, which can act as competing channels for charge carrier capture, thereby affecting the luminescence output of the Pr³⁺ ions. aip.org In surface-functionalized nanoparticles, multicomponent fluorescence decays with lifetimes ranging from nanoseconds to microseconds have been observed, with the long-lived components being sensitive to the nanoparticle's size, surface functionalization, and solvent exposure. nih.gov The average lifetime of a phosphor is defined as the time it takes for the luminescence intensity to decay to 1/e of its initial maximum value. mdpi.com
Studies on Concentration Quenching Mechanisms
Concentration quenching is a phenomenon where the luminescence intensity of a phosphor decreases with an increasing concentration of the activator ion. In this compound systems, this is a critical factor that can limit the efficiency of luminescent materials. The primary mechanism responsible for concentration quenching in Pr³⁺-doped materials is cross-relaxation, a non-radiative energy transfer process between two nearby Pr³⁺ ions. researchgate.net
Several cross-relaxation channels have been identified for Pr³⁺. For instance, in lead phosphate glasses, the quenching of luminescence at higher Pr³⁺ concentrations is attributed to energy transfer through cross-relaxation. researchgate.net Specific cross-relaxation pathways include [¹D₂, ³H₄] → [¹G₄, ³F₄]. mdpi.com Another proposed mechanism involves the transition ³P₀ + ³H₄ → ¹D₂ + ³H₆. researchgate.net
Studies on BaGd₂(MoO₄)₄ crystals doped with a wide range of Pr³⁺ concentrations (0.05-25.0 mol%) have revealed different types of concentration-dependent quenching for various emission bands. nih.gov For the ³P₀ emissions, the maximum intensity was observed at around 10 mol% Pr³⁺, suggesting an energy migration mechanism is at play before quenching dominates. nih.gov In contrast, the ¹D₂ emissions peaked at about 1 mol% and were quenched more effectively at higher concentrations, which is attributed to non-resonant and resonant cross-relaxation processes. nih.gov The critical distance for energy transfer, which is the distance at which the probability of energy transfer equals the probability of radiative decay, is a key parameter in understanding concentration quenching.
Inter-ionic Energy Transfer Processes in Doped Systems
In this compound systems co-doped with other optically active ions, inter-ionic energy transfer processes can occur, leading to either enhancement or quenching of luminescence. These energy transfer phenomena are of great interest for developing new phosphors with tailored optical properties.
A notable example is the energy transfer from Pr³⁺ to Neodymium (Nd³⁺) ions in co-doped lutetium orthophosphate (LuPO₄) micro and nanocrystals. icm.edu.plifpan.edu.pl This energy transfer results in efficient near-infrared emission from Nd³⁺ in the 1064 to 1350 nm spectral region. icm.edu.plifpan.edu.pl The efficiency of this energy transfer is dependent on the concentrations of both Pr³⁺ and Nd³⁺ ions. The lifetime of the ¹D₂ emission level of Pr³⁺ gradually decreases with increasing Nd³⁺ concentration, providing clear evidence of the energy transfer from Pr³⁺ to Nd³⁺. ifpan.edu.pl
X-ray Diffraction (XRD) for Structural Confirmation and Phase Identification
X-ray diffraction (XRD) is an indispensable technique for the structural characterization of this compound materials. It is used to confirm the crystalline phase of the synthesized materials, identify any secondary phases or impurities, and determine the lattice parameters of the crystal structure. globalsino.comncl.ac.uk
Praseodymium(III) phosphate (PrPO₄) can exist in different crystalline forms. The anhydrous form typically crystallizes in the monoclinic crystal system with the space group P2₁/n. wikipedia.org A hydrated form, PrPO₄·nH₂O (where n < 0.5), exhibits a hexagonal crystal system with the space group P6₂22. wikipedia.org Hydrothermal synthesis methods have been shown to produce hexagonal structured LnPO₄ (where Ln includes Pr) nanowires. acs.org These hexagonal phases can be converted to the monoclinic monazite (B576339) structure upon calcination at high temperatures. acs.org
In the synthesis of doped this compound systems, XRD is crucial for verifying that the dopant ions have been successfully incorporated into the host lattice without disrupting the primary crystal structure. For example, in the study of Pr³⁺-doped KLu(PO₄)₂, the XRD pattern confirmed the presence of a single trigonal phase. researchgate.net Similarly, for LuPO₄ doped with Pr³⁺ and Nd³⁺, XRD confirmed the tetragonal structure of the synthesized phosphates. icm.edu.pl The analysis of XRD patterns, often compared against standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), allows for unambiguous phase identification. globalsino.com In cases of multiphase mixtures, advanced techniques like Rietveld refinement can be used for quantitative phase analysis. uji.esnih.gov
Microstructural and Nanocrystalline Characterization (e.g., SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to investigate the microstructure and morphology of this compound materials at the micro- and nanoscale.
SEM provides high-resolution images of the surface morphology of the material, revealing details about particle shape, size distribution, and the degree of agglomeration. researchgate.net For instance, SEM has been used to observe the morphology of praseodymium oxide powders prepared from the decomposition of praseodymium oxalate (B1200264), showing uniform morphologies at optimal calcination temperatures. acs.org In the study of praseodymium-doped barium hydrogen phosphate crystals, SEM was employed to analyze the morphology of the grown crystals. ijarse.com
Advanced Optical and Luminescent Phenomena in Praseodymium Phosphate
Quantum Efficiency and Relative Light Yield Investigations
The efficiency with which praseodymium phosphate (B84403) converts absorbed light into emitted luminescence is a critical parameter for its application in optical devices. The quantum efficiency (QE) of photoluminescence for praseodymium-doped materials can be notably high. For instance, praseodymium-doped potassium aluminum phosphate glasses have demonstrated a photoluminescence quantum efficiency of approximately 60%. In the context of scintillators for X-ray detection, the light yield is a crucial metric. While specific data for the relative light yield of pure praseodymium phosphate is not extensively detailed in the provided research, studies on related rare-earth phosphates, such as CsGd(PO₃)₄:Ce³⁺, have shown very high light yields, suggesting the potential of the phosphate host lattice for efficient light production. researchgate.net
Research on various praseodymium-doped phosphate materials highlights the influence of the host matrix and co-dopants on the luminescent efficiency. For example, the external quantum efficiency of a phosphate glass containing 10 mol% of terbium (Tb³⁺) has been measured at 78%, which underscores the capability of phosphate glasses to host rare-earth ions for efficient luminescence. researchgate.net The shielded 4f orbitals of the praseodymium ion (Pr³⁺) contribute to long excited state lifetimes and high luminescence yields, which is a fundamental reason for its use as a dopant in various optical materials. wikipedia.org
Table 1: Photoluminescence Quantum Efficiency of Praseodymium-Doped Phosphate Glasses This table presents data on the quantum efficiency of praseodymium-doped phosphate glass compared to a samarium-doped variant.
| Glass Type | Photoluminescence Quantum Efficiency (%) | Primary Emission Color |
|---|---|---|
| Praseodymium-doped potassium aluminum phosphate | ~60 | Green |
| Samarium-doped potassium aluminum phosphate | ~45 | Red |
Temperature-Dependent Luminescence and Luminescent Thermometry Applications
The luminescence of this compound exhibits a strong dependence on temperature, a phenomenon that has been harnessed for the development of non-contact optical thermometers. researchgate.netresearching.cnnih.gov This technique, known as luminescent thermometry, offers advantages such as high sensitivity, thermal resolution, and applicability in environments with strong electromagnetic fields. researchgate.net The fluorescence properties of various this compound hosts, including MᴵPr(PO₃)₄ (where Mᴵ = Na, Li, K) and PrP₅O₁₄, have been systematically investigated across a range of temperatures, typically from room temperature up to 363 K. researchgate.netscispace.com These studies have demonstrated that as the temperature increases, the probability of non-radiative multiphonon relaxation also increases, leading to a quenching of the luminescence intensity. researchgate.net
The Fluorescence Intensity Ratio (FIR) technique is a prominent method used in luminescent thermometry. researchgate.netresearching.cnnih.gov This approach relies on the ratio of the intensities of two different emission bands that have different thermal sensitivities. In praseodymium-based materials, these often originate from thermally coupled energy levels. For Pr³⁺ ions, the ³P₁ and ³P₀ levels are often utilized. acs.org As the temperature changes, the relative populations of these levels shift according to the Boltzmann distribution, leading to a predictable change in the ratio of their corresponding emission intensities.
For example, in praseodymium-doped oxyfluorotellurite glasses, the FIR of the I₅₃₀/I₄₉₇ and I₆₃₀/I₄₉₇ emission bands have been studied as a function of temperature. nih.gov The FIR of I₅₃₀/I₄₉₇ showed a linear increase with temperature. nih.gov This ratiometric approach provides a self-referencing measurement that is less susceptible to fluctuations in excitation intensity and detection efficiency, thereby enhancing the accuracy of the temperature reading. optica.org
Another powerful technique for optical temperature sensing is fluorescence lifetime thermometry. researchgate.netresearching.cn This method utilizes the temperature-dependent decay time of the luminescent state. For praseodymium phosphates, the luminescence decay time has been observed to decrease linearly with increasing temperature. researchgate.net This behavior is primarily attributed to the increased probability of multiphonon relaxation at higher temperatures. researchgate.net
Fluorescence lifetime-based methods are advantageous because they are generally independent of the concentration of the luminescent species and are not affected by optical losses in the excitation or detection pathways. nih.govacs.org Studies on LiPr(PO₃)₄ have demonstrated its potential as a lifetime-based contactless thermometer in the 298-363 K temperature range, with the luminescence decay curves showing a single exponential behavior across this range. researchgate.net
The performance of a luminescent thermometer is characterized by its thermal sensitivity and resolution. The relative thermal sensitivity (Sᵣ) is a key parameter that quantifies the percentage change in the thermometric parameter per degree Kelvin. For this compound-based thermometers, the thermal resolution that can be potentially achieved has been determined and compared with other materials. researchgate.net
In KPr(PO₃)₄, a maximum relative thermal sensitivity of 0.605% K⁻¹ has been reported at 363 K. researchgate.net In comparison, other Pr³⁺-doped materials have shown sensitivities in a similar range, such as BaNb₂O₆:Pr³⁺ with 0.607% K⁻¹ at 310 K and Sr₂GeO₄:Pr³⁺ with 0.6% K⁻¹ at 300 K. researchgate.net A novel Pr³⁺-based coordination polymer has demonstrated relative thermal sensitivities of approximately 1% K⁻¹ with a minimum temperature uncertainty of 0.2 K over a wide temperature range of 12–386 K. nih.gov These values highlight the competitive performance of praseodymium-based materials for precise and remote temperature sensing.
Table 2: Comparison of Maximum Relative Thermal Sensitivity for Praseodymium-Doped Materials This table provides a comparison of the maximum relative thermal sensitivity (Sᵣ) for various praseodymium-doped compounds used in luminescent thermometry.
| Material | Maximum Sᵣ (% K⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| KPr(PO₃)₄ | 0.605 | 363 | researchgate.net |
| BaNb₂O₆:Pr³⁺ | 0.607 | 310 | researchgate.net |
| Sr₂GeO₄:Pr³⁺ | 0.6 | 300 | researchgate.net |
| Ca₃Y₂(Si₃O₁₂)₂:Pr³⁺ | 0.762 | 298 | researchgate.net |
| SrMoO₄:Pr³⁺ | 0.98 | 298 | researchgate.net |
| Pr³⁺-based coordination polymer | ~1 | - | nih.gov |
Spectroscopic Modeling and Theoretical Frameworks
To understand and predict the optical properties of this compound, theoretical models are employed. The Judd-Ofelt theory is a cornerstone in this field, providing a framework for analyzing the intensities of electronic transitions within the 4f shell of rare-earth ions.
The Judd-Ofelt theory is widely used to analyze the absorption spectra of rare-earth ions in various host materials. researchgate.net It allows for the calculation of phenomenological intensity parameters (Ω₂, Ω₄, and Ω₆), which are related to the local environment of the rare-earth ion and the covalency of the bonds. science.govnih.gov These parameters can then be used to predict radiative properties such as transition probabilities, radiative lifetimes, and branching ratios. sapub.org
However, the application of the standard Judd-Ofelt theory to Pr³⁺ ions in some phosphate glasses has been shown to be challenging, occasionally leading to negative values for the Ω₂ parameter, which contradicts the theoretical definition. researchgate.net This difficulty arises from the proximity of the first excited state configuration (4f¹5d¹) to the 4f² ground configuration in Pr³⁺. researchgate.net Despite these challenges, the Judd-Ofelt analysis remains a valuable tool. For instance, in Pr³⁺-doped halide phosphate glasses, the intensity parameters have been successfully calculated, often showing a trend of Ω₂ < Ω₄ < Ω₆, which indicates a higher degree of asymmetry and lower covalency around the Pr³⁺ ion. nih.gov The spectroscopic quality factor (χ = Ω₄/Ω₆) derived from these parameters provides insight into the potential of the material for laser applications. nih.gov
Table 3: Judd-Ofelt Intensity Parameters for Pr³⁺ in a Halide Phosphate Glass This table shows the Judd-Ofelt intensity parameters for a Praseodymium-doped PZLB (P₂O₅-ZnO-LiCl-BaF₂) glass.
| Parameter | Value (× 10⁻²⁰ cm²) |
|---|---|
| Ω₂ | 1.55 |
| Ω₄ | 4.53 |
| Ω₆ | 5.03 |
Analysis of Energy Transfer and Non-radiative Relaxation Pathways
The efficiency and characteristics of luminescence in this compound (PrPO₄) are intrinsically governed by the complex interplay between radiative emission, energy transfer processes, and non-radiative relaxation pathways. Understanding these phenomena is critical for optimizing the material's optical performance. Non-radiative pathways, in particular, compete directly with the desired light-emitting transitions, often leading to the quenching of luminescence.
Energy Transfer Mechanisms
Energy transfer in praseodymium-doped materials refers to the migration of excitation energy from an excited Pr³⁺ ion to a neighboring ion. This can occur between two Pr³⁺ ions or from a Pr³⁺ ion to a different lanthanide ion or a quenching site within the host lattice.
A dominant energy transfer mechanism, especially at higher concentrations of praseodymium, is cross-relaxation . In this process, an excited Pr³⁺ ion transfers a portion of its energy to an adjacent ground-state Pr³⁺ ion. For instance, a common cross-relaxation channel involves a transition from the ³P₀ level, where the excited ion relaxes to a lower level while the neighboring ion is excited from the ³H₄ ground state to an intermediate level. This process effectively quenches the high-energy emission from the ³P₀ state. The dominant non-radiative relaxation for the ¹D₂ manifold is also identified as cross-relaxation energy transfer. researchgate.net
The probability of energy transfer is highly dependent on the distance between the interacting ions. In many this compound compounds, the crystal structure inherently isolates the Pr³⁺ ions, which can suppress these quenching processes. ucm.es For example, in polycrystals such as M¹Pr(PO₃)₄ (where M¹ = Na, Li, K) and PrP₅O₁₄, the distances between Pr³⁺ ions are relatively large, which disfavors energy transfer. ucm.es This structural isolation is a key factor in their luminescent properties.
The table below details the Pr³⁺-Pr³⁺ distances in several phosphate hosts.
| Compound | Pr³⁺-Pr³⁺ Distance (Å) |
| NaPr(PO₃)₄ | 5.732 |
| LiPr(PO₃)₄ | 6.488 |
| KPr(PO₃)₄ | 6.908 |
| PrP₅O₁₄ | 5.20 |
| Data sourced from research on this compound polycrystals. ucm.es |
To analyze the dynamics of these interactions, theoretical models such as the Inokuti–Hirayama model are often employed. researchgate.net This model helps to determine the nature of the interaction, for example, whether it is a dipole-dipole, dipole-quadrupole, or quadrupole-quadrupole interaction. researchgate.net Studies on similar phosphate systems have demonstrated that the energy transfer mechanism between lanthanide ions can be a quadrupole-quadrupole interaction. researchgate.net
Non-radiative Relaxation Pathways
Non-radiative relaxation refers to the dissipation of excitation energy through means other than the emission of photons. These pathways are a primary cause of luminescence quenching.
Multiphonon Relaxation: This process occurs when the energy gap between two electronic levels of the Pr³⁺ ion is bridged by the simultaneous creation of multiple phonons, which are quanta of lattice vibrations. The rate of multiphonon relaxation is highly dependent on the energy gap—smaller gaps are more easily bridged, leading to faster non-radiative decay. The process is also strongly influenced by temperature; as temperature increases, the phonon population grows, which significantly enhances the rate of multiphonon relaxation and leads to thermal quenching of luminescence. researchgate.netresearchgate.net This effect is observed as a decrease in emission intensity and a shortening of the fluorescence decay time at higher temperatures. researchgate.netresearchgate.net
Relaxation to Defect Centers: Another significant non-radiative pathway is the transfer of energy to defects within the crystal lattice. researchgate.net These "defect centers" or "killer centers" can be structural imperfections, vacancies, or impurities. An excited Pr³⁺ ion located near such a defect can transfer its energy to the defect, which then dissipates the energy non-radiatively, typically as heat. This is reported to be the main fluorescence quenching mechanism for the ³P₀ manifold in some Pr³⁺-doped crystals. researchgate.net
η = Wᵣ / (Wᵣ + Wₙᵣ)
The experimental lifetime (τ) is the inverse of the total decay rate (Wᵣ + Wₙᵣ). Therefore, an increase in the non-radiative rate will decrease both the quantum efficiency and the measured lifetime. nih.gov
The table below summarizes key parameters related to these relaxation phenomena in Pr³⁺-doped materials, providing context for the processes occurring in this compound.
| Parameter | Value | Host Material / Condition |
| Fluorescence Lifetime (τ₀) of ¹D₂ | 35.2 µs | As-grown Pr³⁺:PbWO₄ |
| Fluorescence Lifetime (τ₀) of ¹D₂ | 37.9 µs | Annealed Pr³⁺:PbWO₄ |
| Energy Transfer Interaction | Quadrupole-Quadrupole | Tb³⁺→Eu³⁺ in BiPO₄ host |
| Dominant Quenching Mechanism (³P₀) | Non-radiative relaxation to defect centers | Pr³⁺:PbWO₄ |
| Dominant Quenching Mechanism (¹D₂) | Cross-relaxation energy transfer | Pr³⁺:PbWO₄ |
| This table presents findings from related doped crystalline hosts to illustrate the fundamental processes. researchgate.netresearchgate.net |
Materials Science Applications of Praseodymium Phosphate
Phosphor Development for Lighting and Display Technologies
Praseodymium-doped phosphate (B84403) materials are extensively researched for their potential as phosphors in solid-state lighting (SSL) and display technologies. The luminescence of the praseodymium ion (Pr³⁺) in a phosphate glass or crystal host allows for the conversion of excitation energy, typically from a blue or near-UV light-emitting diode (LED), into visible light across various spectral regions.
The emission characteristics of Pr³⁺-doped phosphors are highly dependent on the host material. In strontium phosphate glass (62.5% P₂O₅ and 37.5% SrO), Pr³⁺ doping results in several emission transitions upon excitation at 445 nm. d-nb.info These include a yellow emission at approximately 480 nm (³P₀ → ³H₄), a green emission at 524 nm (³P₁ → ³H₅), an orange emission at 596 nm (¹D₂ → ³H₄), and a red emission at 637 nm (³P₀ → ³F₂). d-nb.info The controlled crystallization of such glasses can further enhance the luminescent properties, leading to extended emission peaks and increased intensity. d-nb.info
In rare-earth aluminum phosphate glass, the total quantum yield for the visible fluorescence of praseodymium ions has been determined to be 4.1% under blue LED excitation. researchgate.net Research into various fluoro-phosphate glasses has also demonstrated the characteristic emission bands of Pr³⁺ in the visible region. researchgate.net The development of these phosphors is crucial for creating energy-efficient and high-quality light sources.
Table 1: Photoluminescence Properties of Praseodymium-Doped Phosphate Glasses
| Host Glass Composition | Excitation Wavelength (nm) | Emission Peaks (nm) and Transitions | Quantum Yield (%) | Reference |
|---|---|---|---|---|
| Strontium Phosphate (62.5% P₂O₅, 37.5% SrO) | 445 | 480 (³P₀ → ³H₄), 524 (³P₁ → ³H₅), 596 (¹D₂ → ³H₄), 637 (³P₀ → ³F₂) | Not Specified | d-nb.info |
| Rare-earth Aluminum Phosphate | Blue LED | Visible Emission Bands | 4.1 | researchgate.net |
| Lead Phosphate (PPbKANPr) | 445 | 488 (³P₀ → ³H₄), 670 (³P₀ → ³H₅) | Not Specified | aip.org |
Scintillation Materials for Radiation Detection and Medical Imaging
Praseodymium-activated materials are valuable as scintillators, which are materials that emit light upon exposure to ionizing radiation. This property is fundamental to the development of detectors for applications in medical imaging, such as positron emission tomography (PET), and high-energy physics. An ideal scintillator possesses high light yield, a fast decay time, and good energy resolution.
Praseodymium-doped materials can exhibit fast and efficient scintillation. For instance, the intrinsic scintillator Cesium Praseodymium Chloride (Cs₃PrCl₆) demonstrates a fast scintillation decay time of approximately 11.7 ns for a significant component of its emission and a light yield of 5900 photons/MeV. semanticscholar.org While not a phosphate, this highlights the potential of Pr³⁺ in scintillation applications. In phosphate hosts, Pr³⁺-doped orthophosphates like LuPO₄ are recognized as efficient UV-C emitting scintillators. researchgate.net
The development of Pr³⁺-doped scintillating materials is driven by the need for faster and more efficient radiation detectors. The choice of the host lattice is critical in optimizing the scintillation properties.
Table 2: Scintillation Properties of Praseodymium-Doped Materials
| Scintillator Material | Light Yield (photons/MeV) | Decay Time (ns) | Emission Peak(s) (nm) | Reference |
|---|
Laser Host Materials and Solid-State Laser Devices
Phosphate-based materials, particularly phosphate glasses, are excellent hosts for rare-earth ions like praseodymium in the fabrication of solid-state lasers and fiber amplifiers. rp-photonics.com This is due to their high solubility for rare-earth ions, which allows for high doping concentrations without significant quenching effects, leading to high optical gain over a short length. researchgate.netresearchgate.net
Praseodymium pentaphosphate (PrP₅O₁₄) single crystals have been shown to exhibit laser emission in the visible spectrum, notably at a wavelength of 637.4 nm. iaea.org This demonstrates the potential of crystalline praseodymium phosphate in laser applications.
In the realm of fiber optics, praseodymium-doped phosphate glass fibers are utilized in the development of compact and efficient fiber lasers and amplifiers. researchgate.netmdpi.com These devices are critical for telecommunications and other applications requiring high-power, high-quality laser beams. The ability to heavily dope (B7801613) phosphate glass fibers with praseodymium enables the creation of short-length amplifiers that minimize nonlinear effects. researchgate.net
Table 3: Laser Emission Properties of this compound Materials
| Laser Host Material | Emission Wavelength (nm) | Transition | Reference |
|---|
Catalytic Precursors for Praseodymium-Based Catalysts
Praseodymium oxides are known to have applications in catalysis, particularly in oxidation reactions. nanografi.com this compound can serve as a precursor for the synthesis of these catalytically active praseodymium-based materials. The thermal decomposition of this compound can yield praseodymium oxides with potentially high surface areas and specific morphologies that are advantageous for catalytic applications.
For example, praseodymium-doped Cr₂O₃ catalysts, prepared through the pyrolysis of a metal-organic framework, have shown high efficiency in the catalytic oxidation of 1,2-dichloroethane. mdpi.com The introduction of praseodymium can alter the valence state of other elements in the catalyst, leading to an increase in active oxygen species and enhanced catalytic activity. mdpi.com While this example does not directly use this compound as a precursor, it illustrates the role of praseodymium in catalysis. Further research into using this compound as a direct precursor for such catalysts could open up new avenues for catalyst design. The synergy between praseodymium and other elements, such as in cerium-zirconium-praseodymium mixed oxides, has been shown to be effective for propane (B168953) and CO oxidation. mdpi.com
Applications in Advanced Ceramics and Glass Manufacturing
Praseodymium compounds, including the phosphate, are used in the manufacturing of advanced ceramics and specialty glasses. The addition of praseodymium can impart specific optical and physical properties to the final product. For instance, rare-earth elements are known to be used in the production of high refractive index glass. wikipedia.org Phosphate glasses themselves can be formulated to have a high refractive index. google.com
The incorporation of praseodymium into glass compositions can also influence the color of the glass. Praseodymium is known to produce a yellowish-green color in glass, making it useful for specific aesthetic and filtering applications. wikipedia.org The thermal stability of this compound also suggests its potential use in ceramic formulations where high-temperature stability is required.
Design of Optical Devices (e.g., Blue Up-converters, Visible/Near-Infrared Emitters)
Praseodymium-doped phosphate materials are key components in the design of various optical devices, including those that rely on up-conversion and emission in the visible and near-infrared (NIR) regions. Up-conversion is a process where lower-energy photons are converted to higher-energy photons, for example, converting blue light to ultraviolet-C (UVC) radiation. Pr³⁺-doped Sr₃Lu(PO₄)₃ and Ba₃Lu(PO₄)₃ phosphors have demonstrated unusually effective blue-to-UVC up-conversion. nih.gov
In the realm of telecommunications, praseodymium-doped materials are crucial for the development of optical amplifiers that operate in the O-band (1260–1360 nm). fiberlabs.com Praseodymium-Doped Fiber Amplifiers (PDFAs) are used to compensate for signal attenuation in optical networks. fiberlabs.comthorlabs.com Phosphate glasses are a suitable host for praseodymium in these applications due to their favorable spectroscopic properties. nih.gov Pr³⁺-doped halide phosphate glasses have shown broadband NIR photoluminescence covering a wavelength range of 1250 to 1700 nm. nih.gov
Table 4: Optical Device Applications of Praseodymium-Doped Phosphates
| Application | Host Material | Key Property | Wavelength Range | Reference |
|---|---|---|---|---|
| Blue-to-UVC Up-converter | Sr₃Lu(PO₄)₃:Pr³⁺, Ba₃Lu(PO₄)₃:Pr³⁺ | Up-conversion Emission | Excitation: 444 nm, Emission: 235-280 nm | nih.gov |
| Near-Infrared Emitter for Optical Amplifiers | Halide Phosphate Glass:Pr³⁺ | Broadband Photoluminescence | 1250-1700 nm | nih.gov |
Proton Conducting Electrolytes (Doped Systems)
Doped rare-earth phosphates are being investigated as potential proton-conducting electrolytes for intermediate temperature solid oxide fuel cells (SOFCs). These materials exhibit proton conductivity in the temperature range of 300-550°C. The introduction of dopants, such as strontium (Sr) or calcium (Ca), into a lanthanum phosphate (LaPO₄) lattice can enhance proton conductivity. osti.govenergy.gov
For instance, Sr-doped LaPO₄ has shown a total conductivity on the order of 10⁻⁵ S/cm at 500°C. energy.gov The mechanism of proton conduction is believed to involve the hopping of protons between adjacent phosphate tetrahedra. While research has primarily focused on lanthanum and cerium phosphates, the similar chemical properties of praseodymium suggest that doped this compound could also exhibit proton-conducting behavior. Further investigation into doped PrPO₄ systems could lead to the development of new electrolyte materials for energy conversion devices.
Table 5: Proton Conductivity of Doped Rare-Earth Phosphates
| Material | Dopant | Temperature (°C) | Conductivity (S/cm) | Atmosphere | Reference |
|---|---|---|---|---|---|
| LaPO₄ | 1-2 mol% Sr | 500 | ~10⁻⁵ | Oxidizing/Reducing | energy.gov |
| CePO₄ | 2 mol% Sr | 500 | 10⁻⁴ | Wet Hydrogen | energy.gov |
Potential for Bioimaging and Surface Disinfection (e.g., UVC Radiation Emitters)
This compound and other praseodymium-doped nanomaterials are emerging as versatile compounds in materials science, with significant potential in biomedical imaging and advanced disinfection technologies. Their unique luminescent properties, particularly the ability to emit light in both the visible and ultraviolet-C (UVC) spectrum, underpin these applications.
Bioimaging Applications
The application of nanoparticles in biomedicine has grown substantially, offering enhanced imaging and detection capabilities due to their small size and unique physical properties. nih.gov Praseodymium-doped nanocrystals, in particular, are being explored as promising contrast agents for bioimaging.
Researchers have successfully fabricated praseodymium-doped fluorapatite (B74983) (FAP-Pr) nanocrystals that exhibit multicolor emission profiles within the visible spectrum. researchgate.net The metastable multiplet states within the energy levels of the Pr³⁺ activator ion allow for efficient, multicolor light emission when doped into the fluorapatite nanocrystal host. researchgate.net Studies on FAP-Pr nanocrystals with varying concentrations of Pr³⁺ have shown characteristic emissions in the green and orange parts of the spectrum, which can be used to distinguish them from the natural autofluorescence of cells. researchgate.net
Key research findings have demonstrated that these FAP-Pr nanocrystals are biocompatible and non-toxic to living cells. researchgate.net Furthermore, fluorescence-based widefield and confocal microscopy have confirmed that the nanocrystals can be taken up by cells, positioning themselves within the cytoplasm. researchgate.net This cellular uptake, combined with their distinct luminescence, makes them highly suitable as nanoparticle probes for tracking and imaging applications in biological systems. researchgate.net The 0.5% Pr³⁺ doped nanocrystals, in particular, have shown the most promise for bioimaging applications. researchgate.net
Below is a data table summarizing the observed emission properties of Praseodymium-Doped Fluorapatite Nanocrystals for bioimaging.
| Dopant Ion | Transition | Emission Color | Emission Wavelength (nm) | Application |
| Pr³⁺ | ³P₀ → ³H₅ | Green | 545 | Cell Tracking, Bioimaging |
| Pr³⁺ | ¹D₂ → ³H₄ | Orange | 600 | Cell Tracking, Bioimaging |
Surface Disinfection via UVC Emission
Beyond the visible spectrum, certain praseodymium-doped materials can emit deep-ultraviolet radiation, specifically in the germicidal UVC range (200-280 nm). This capability opens up new possibilities for surface disinfection and microbial sterilization. nih.govresearchgate.net The emission of UV light from Pr³⁺ originates from the parity-allowed 4f¹5d¹ → 4f² inter-configurational transitions. rsc.org
One notable example is Lutetium Phosphate doped with Praseodymium (LuPO₄:Pr³⁺). concordia.ca In this host material, the ¹S₀ state of the praseodymium ion is situated above its lowest 4f¹5d¹ levels, leading to strong UVC emissions. concordia.ca These emissions can be stimulated by high-energy sources like X-rays, inducing direct damage to cellular components like DNA in microbes. concordia.ca
Researchers have also developed multi-responsive phosphors that can be activated by various convenient light sources, including X-ray tubes, standard UV lamps, and lasers, to produce deep-UV emissions for inactivating bacteria. nih.govresearchgate.net A Pr³⁺-doped Li₂CaGeO₄ (LCGO) material, for instance, utilizes a dual-mode optical conversion strategy for microbial sterilization. nih.govresearchgate.net Another novel phosphor, Pr³⁺ activated BaLu₂Al₂Ga₂SiO₁₂, can be excited by a standard 254 nm mercury lamp and exhibits strong ultraviolet persistent luminescence (280-400 nm) that lasts for more than three hours, offering potential for prolonged disinfection. rsc.org
The development of these UVC-emitting materials provides a new avenue for creating advanced, mercury-free UV light sources for disinfection and sterilization applications. nih.govresearchgate.netdntb.gov.ua
The following table details the characteristics of various Praseodymium-doped UVC emitters.
| Host Material | Dopant Ion | Emission Range (nm) | Key Feature | Potential Application |
| LuPO₄ | Pr³⁺ | UVC | Strong UVC emission under X-ray excitation. concordia.ca | X-ray mediated disinfection |
| Li₂CaGeO₄ | Pr³⁺ | Deep-UV | Multi-responsive (X-ray, UV, laser excitation). nih.govresearchgate.net | Microbial sterilization |
| BaLu₂Al₂Ga₂SiO₁₂ | Pr³⁺ | 280-400 | Long persistent UV luminescence (>3 hours). rsc.org | Surface disinfection, photocatalysis |
Doping and Co Doping Studies in Praseodymium Phosphate Host Lattices
Praseodymium as a Doping Ion in Diverse Phosphate (B84403) Hosts (e.g., YPO4, LuPO4, KGd(PO3)4, Ba3Y(PO4)3, Sr3Y(PO4)3)
Praseodymium (Pr³⁺) ions are utilized as activators in a variety of phosphate host lattices due to their numerous 4f-4f electronic transitions, which result in emission across the visible and near-infrared spectral ranges. The spectroscopic properties of Pr³⁺ are highly dependent on the host matrix.
Diverse phosphate hosts have been investigated for their suitability in hosting Pr³⁺ ions. For instance, Ba₃Y(PO₄)₃ phosphors doped with Pr³⁺ have been synthesized using a high-temperature solid-state reaction method. X-ray diffraction (XRD) analysis confirmed the structure of these phosphors. When excited at 444 nm, these materials exhibit various emission transitions characteristic of Pr³⁺ ions, with color coordinates falling in the yellow region of the visible spectrum nih.gov. Similarly, Pr³⁺-doped Ba₂CaWO₆ phosphors, also prepared by a solid-state reaction technique, show a maximum emission intensity at 489 nm, corresponding to the ³P₀ → ³H₄ transition researchgate.net.
The choice of the phosphate host influences the luminescence characteristics. In inorganic scintillators doped with Pr³⁺, three main types of emission are typically observed: interconfigurational d-f transitions in the UV range, intraconfigurational f-f transitions in the visible range, and defect-related luminescence urfu.ru. Studies on praseodymium-doped phosphates such as KLuP₂O₇ and K₃Lu(PO₄)₂ have explored these emission channels urfu.ru. The luminescence properties of Pr³⁺ in YPO₄ have also been noted in comparative studies of concentration quenching effects researchgate.net.
The table below summarizes the synthesis and key luminescence findings for Pr³⁺ in various phosphate hosts.
| Host Lattice | Synthesis Method | Excitation Wavelength (nm) | Key Emission Transitions | Emission Color | Reference |
| Ba₃Y(PO₄)₃ | Solid-state reaction | 444 | Various Pr³⁺ transitions | Yellow | nih.gov |
| Ba₂CaWO₆ | Solid-state reaction | 450 | ³P₀ → ³H₄ (489 nm) | Green-Red | researchgate.net |
Impact of Praseodymium Concentration on Luminescence Intensity and Quenching
The concentration of Pr³⁺ ions in a phosphate host lattice plays a critical role in determining the luminescence intensity. As the concentration of Pr³⁺ increases, the distance between the ions decreases, which can lead to a phenomenon known as concentration quenching. This effect results in a decrease in luminescence intensity beyond an optimal concentration due to non-radiative energy transfer processes.
Studies on various host materials have demonstrated this effect. For example, in BaGd₂(MoO₄)₄ crystals, three different types of concentration-dependent luminescence behaviors were observed for Pr³⁺ emissions, all of which showed quenching at high concentrations researchgate.net. The maximum intensity for some emissions occurred at around 1 mol%, while for others it was near 10 mol% researchgate.net. In chalcogenide glasses, concentration quenching is observed at Pr³⁺ concentrations above 0.1–0.3 at.%, indicating a non-uniform distribution of the ions mdpi.com. The decrease in the experimental lifetime of the excited state with increasing activator concentration is a direct consequence of this self-quenching nih.gov.
The critical doping concentration for Pr³⁺ in Ba₂CaWO₆ phosphors was determined to be 3.5 mol%, with a critical distance between adjacent Pr³⁺ ions calculated to be 20.43 Å researchgate.net. Beyond this concentration, the luminescence intensity begins to decrease.
The following table details the observed quenching concentrations and proposed mechanisms in different host materials.
| Host Material | Optimal Concentration | Quenching Mechanism | Reference |
| BaGd₂(MoO₄)₄ | ~1 mol% or ~10 mol% (emission dependent) | Cross-relaxation, Energy migration | researchgate.net |
| Chalcogenide Glass | < 0.1-0.3 at.% | Non-radiative energy exchange | mdpi.com |
| Ba₂CaWO₆ | 3.5 mol% | Dipole-dipole interaction | researchgate.net |
| CaF₂ | High PrF₃ concentrations | Cross-relaxation | researchgate.net |
Co-doping Strategies with Other Lanthanide Ions (e.g., Nd³⁺, Gd³⁺, Yb³⁺, Tm³⁺)
Co-doping Praseodymium phosphate with other lanthanide ions is a common strategy to modify and enhance its luminescence properties. The introduction of a second lanthanide (a co-dopant or sensitizer) can facilitate energy transfer processes that alter the emission wavelength and intensity of the Pr³⁺ activator.
Commonly used co-dopants with Pr³⁺ include Nd³⁺, Gd³⁺, and Yb³⁺. The choice of the co-dopant is based on its energy level structure relative to that of Pr³⁺, which determines the possibility and efficiency of energy transfer. For instance, Yb³⁺ is often used as a sensitizer (B1316253) in up-conversion processes due to its simple energy level structure and strong absorption in the near-infrared.
Studies have explored Pr³⁺/Yb³⁺ co-doping in sodium double phosphate matrices and Yb³⁺/Pr³⁺ dual-doping in fluorophosphate (B79755) glasses researchgate.netresearchgate.net. The interactions between the co-doped ions can significantly affect the spectroscopic properties and the dynamics of the excited states researchgate.net.
The primary mechanism governing the behavior of co-doped systems is energy transfer (ET) between the sensitizer and the activator ions. This can occur through several mechanisms, including radiative transfer, exchange interaction, and multipolar interaction.
In the context of lanthanide co-doping in phosphate hosts, non-radiative energy transfer is particularly important. For example, an efficient energy transfer from Tb³⁺ to Pr³⁺ has been demonstrated in a GdPO₄ host nih.gov. This occurs because of the spectral overlap between the emission of the sensitizer (donor) and the absorption of the activator (acceptor). In the GdPO₄:Tb³⁺, Pr³⁺ system, energy is transferred from the ⁵D₄ level of Tb³⁺ to the ³P₀ level of Pr³⁺, leading to the quenching of the Tb³⁺ luminescence nih.gov.
Similarly, in LaPO₄ nanophosphors co-doped with Eu³⁺/Nd³⁺/Yb³⁺, energy transfer occurs from Nd³⁺ to Yb³⁺ mdpi.com. The energy from the ⁴F₃/₂ level of Nd³⁺ is transferred to the ²F₅/₂ level of Yb³⁺, resulting in Yb³⁺ emission mdpi.com. The efficiency of this energy transfer can be calculated and is dependent on factors like the concentration of the dopants and the distance between them.
The table below summarizes some investigated co-dopant systems and the observed energy transfer mechanisms.
| Host Lattice | Co-dopant System | Energy Transfer Pathway | Mechanism | Reference |
| GdPO₄ | Tb³⁺ → Pr³⁺ | ⁵D₄ (Tb³⁺) → ³P₀ (Pr³⁺) | Non-radiative ET | nih.gov |
| LaPO₄ | Nd³⁺ → Yb³⁺ | ⁴F₃/₂ (Nd³⁺) → ²F₅/₂ (Yb³⁺) | Non-radiative ET | mdpi.com |
| LaPO₄ | Eu³⁺ → Nd³⁺ | ⁵D₀ (Eu³⁺) → ⁴G₅/₂ (Nd³⁺) | Non-radiative ET | mdpi.com |
Co-doping directly influences the output luminescence of the material. By selecting appropriate co-dopants, it is possible to tune the emission color and enhance the intensity of specific transitions.
The energy transfer from a sensitizer can populate specific energy levels of the Pr³⁺ activator more efficiently than direct excitation, leading to enhanced emission from those levels. Conversely, energy transfer from Pr³⁺ to a co-dopant can quench the Pr³⁺ emission while sensitizing the emission of the co-dopant.
In GdPO₄:Tb³⁺, the introduction of Pr³⁺ leads to a linear decrease in the fluorescence intensity of Tb³⁺ at 545 nm as the Pr³⁺ concentration increases, demonstrating the quenching of the sensitizer's emission due to energy transfer nih.gov. In Yb³⁺/Pr³⁺ co-doped fluorophosphate glasses, multi-energy transfer mechanisms were observed, which can be detrimental to the radiative processes of the rare earth ions depending on the specific interactions researchgate.net.
Interactions with Other Cations in Phosphate Host Lattices (e.g., Lead, Sodium, Alkali Metals)
The composition of the phosphate host lattice, including the presence of other cations like lead (Pb²⁺), sodium (Na⁺), and other alkali metals, significantly affects the local environment of the doped Pr³⁺ ions and, consequently, their spectroscopic properties. These cations act as network modifiers in glass hosts, altering the glass structure and the ligand field around the Pr³⁺ ions.
In lead-based phosphate glasses, Pr³⁺ ions show potential for applications in optical display devices semanticscholar.org. The presence of heavy metal cations like lead can increase the refractive index and modify the phonon energy of the host, which in turn affects the radiative and non-radiative transition rates of the Pr³⁺ ions semanticscholar.orgnih.gov. For example, a study on Pr³⁺-doped lead-phosphate glass with Ga₂O₃ demonstrated reddish-orange emission nih.gov.
Sodium is another common component in phosphate glasses. In sodium lead borophosphate glasses, the addition of Pr³⁺ has been studied for visible LED applications researchgate.net. The Judd-Ofelt intensity parameters, which relate to the local structure and bonding environment of the Pr³⁺ ions, can be calculated from absorption spectra to evaluate the material's potential for laser applications researchgate.net. In sodium aluminium barium phosphate glasses, increasing the Pr³⁺ concentration led to an increase in luminescence intensity and color coordinates located in the yellow-orange region bohrium.com.
The presence of alkali metals (Li⁺, Na⁺, K⁺, Cs⁺) in double phosphate hosts like M₃Y(PO₄)₂ also influences the luminescence. For instance, in MGd(PO₃)₄:Ce³⁺ (M = Li, Na, K, Cs), as the ionic radius of the alkali metal M⁺ increases, the emission energy of the Ce³⁺ dopant decreases while the light yield significantly increases researchgate.net. Similar effects can be anticipated for Pr³⁺ doping in such hosts, where the nature of the alkali metal cation modifies the crystal field strength and covalency around the rare-earth ion.
The table below provides examples of how different cations in phosphate hosts affect the properties of Pr³⁺.
| Host System | Modifying Cation | Observed Effect on Pr³⁺ Properties | Reference |
| Lead-phosphate glass | Lead (Pb²⁺) | Reddish-orange emission, modification of radiative rates | semanticscholar.orgnih.gov |
| Sodium lead borophosphate glass | Sodium (Na⁺), Lead (Pb²⁺) | Potential for visible LED applications, changes in Judd-Ofelt parameters | researchgate.net |
| Sodium aluminium barium phosphate glass | Sodium (Na⁺) | Increased luminescence intensity with Pr³⁺ concentration, yellow-orange emission | bohrium.com |
| Alkali metal yttrium double phosphates | Alkali Metals (Na⁺, Rb⁺) | Influences spectroscopic properties and excited state dynamics | researchgate.net |
Thermal Analysis and Stability of Praseodymium Phosphate Compounds
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal properties of materials. TGA measures changes in the mass of a sample as a function of temperature, revealing processes like dehydration, decomposition, and oxidation. DTA compares the temperature of a sample to an inert reference, identifying exothermic and endothermic events such as phase transitions, melting, and crystallization, even when no mass change occurs.
When applied to hydrated praseodymium phosphate (B84403), these methods reveal a multi-stage decomposition process. The analysis of rare-earth phosphate hydrates (LnPO₄·nH₂O) shows distinct thermal events corresponding to the loss of water and structural transformations. For instance, the thermal decomposition of praseodymium oxalate (B1200264), a precursor for praseodymium oxide, shows endothermic peaks in DTA curves that correspond to dehydration, followed by exothermic events related to the decomposition of the oxalate into the oxide. researchgate.netacs.org
A typical thermal decomposition pathway for hydrated rare-earth phosphates, such as LnPO₄·0.667H₂O, as determined by TG-DSC analysis, can be described by the following sequence xml-journal.net:
Step 1: LnPO₄·0.667H₂O → LnPO₄·0.5H₂O (25-80 °C)
Step 2: LnPO₄·0.5H₂O → LnPO₄ (rhabdophane) (80-240 °C)
Step 3: LnPO₄ (rhabdophane) → LnPO₄ (monazite) (661-935 °C)
This sequence illustrates how TGA can track the mass loss associated with water removal, while DTA/DSC identifies the temperatures at which these dehydration steps and the subsequent rhabdophane-to-monazite phase transition occur.
Thermal Stability of Praseodymium Phosphate Structures and Their Hydrates
This compound exists in different crystallographic forms, primarily the hydrated rhabdophane (B76276) structure (hexagonal) and the anhydrous monazite (B576339) structure (monoclinic). wikipedia.org The thermal stability of these structures is a key factor in their formation and application.
The hydrated rhabdophane form is known to be stable over a considerable temperature range. Studies on various rare-earth phosphates show that the rhabdophane structure is stable up to approximately 500–800 °C. mdpi.com Specifically, the structurally bound hydrate (B1144303) water within the rhabdophane lattice can be stable at temperatures up to 650 °C. researchgate.net Upon heating to higher temperatures, the rhabdophane structure irreversibly transforms into the more thermodynamically stable monazite phase. researchgate.netnih.govfrontiersin.org This transformation is an exothermic process detectable by DTA. xml-journal.net The thermal conversion of rhabdophane samples to pure monazite compounds is typically completed by heating at temperatures over 1,000 °C. nih.govfrontiersin.org
The thermal stability of PrPO₄ is also relevant for its use in optical applications. Research on its properties as a phosphor has identified a thermal quenching temperature of 540 K (267 °C) when excited at 455 nm, which is a measure of its performance stability at elevated temperatures in lighting applications. researchgate.net
Dehydration Processes and Water Accommodation within Structures
The dehydration of hydrated this compound is a complex process involving different types of water molecules within the crystal structure. Thermal analysis reveals that the water can be categorized into two main types: physically adsorbed water and structurally bound (hydrate) water. researchgate.net
The physically adsorbed water is loosely bound to the surface of the crystals and is the first to be removed upon heating at relatively low temperatures. This process is often reversible as long as the underlying rhabdophane structure is preserved. researchgate.net
The structurally bound water is accommodated within the "zeolitic" channels of the rhabdophane crystal lattice. researchgate.net The removal of this water occurs at higher temperatures and often proceeds in distinct steps, as shown by TGA. xml-journal.net A study on LnPO₄·0.667H₂O demonstrated a two-step dehydration process, first transitioning to LnPO₄·0.5H₂O between 80 °C and 240 °C, before becoming completely anhydrous (in the rhabdophane form) at higher temperatures. xml-journal.net The loss of this structural water eventually leads to the collapse of the hexagonal rhabdophane lattice and its recrystallization into the dense, anhydrous monoclinic monazite structure. researchgate.net
Kinetics of Thermal Decomposition Pathways
The study of the kinetics of thermal decomposition provides insight into the energy barriers and mechanisms of the decomposition reactions. Kinetic analysis is typically performed using data from non-isothermal TGA experiments conducted at multiple heating rates. mdpi.com Isoconversional methods, such as those developed by Vyazovkin and Friedman, are employed to determine the activation energy of the decomposition process without assuming a specific reaction model. mdpi.com
These analyses have been applied to various phosphate compounds, such as iron(III) phosphates, to understand their decomposition pathways. mdpi.com The process involves modeling the rate of mass loss to determine key kinetic parameters like activation energy, which describes the sensitivity of the reaction rate to temperature. polymtl.ca While the methodologies for studying the kinetics of thermal decomposition of inorganic phosphates are well-established, specific studies detailing the kinetic parameters for the decomposition of this compound (PrPO₄) are not widely available in the literature. Such studies would be valuable for precisely controlling the synthesis of anhydrous PrPO₄ from its hydrated precursors.
Anisotropic Thermal Expansion Studies
Anisotropic thermal expansion refers to the phenomenon where the dimensions of a crystal change at different rates along different crystallographic axes upon heating. This property is highly dependent on the crystal structure and bonding.
Determination of Glass Transition and Crystallization Temperatures in Praseodymium-Doped Glasses
Praseodymium is frequently used as a dopant in various glass systems, such as phosphates and oxyfluorotellurites, for applications in lasers, optical amplifiers, and sensors. mdpi.comnih.govaip.org The thermal properties of these host glasses are crucial for their fabrication and performance. DTA is used to determine key characteristic temperatures: the glass transition temperature (Tg), where the glass transitions from a hard, rigid state to a more rubbery, softened state, and the onset of crystallization temperature (Tc). mdpi.com
The difference between these two temperatures (ΔT = Tc - Tg) is a critical parameter known as the thermal stability factor. A larger ΔT indicates a higher resistance to crystallization, which is desirable for processes like fiber drawing. mdpi.com
In a study of praseodymium-doped oxyfluorotellurite glasses, it was found that increasing the concentration of praseodymium oxide (Pr₂O₃) from 0.5 mol% to 2 mol% improved the thermal stability. mdpi.com The Tg increased slightly, while the Tc shifted to a significantly higher temperature, resulting in a larger ΔT. mdpi.com This indicates that the praseodymium ions strengthen the glass network, making it more resistant to structural rearrangement and crystallization.
| Parameter | TZPN:0.5%Pr | TZPN:2%Pr |
|---|---|---|
| Glass Transition Temperature (Tg) | 370.6 °C | 378.0 °C |
| Onset Crystallization Temperature (Tc) | 529.5 °C | 559.3 °C |
| Thermal Stability (ΔT = Tc - Tg) | 158.9 °C | 181.3 °C |
| Saad–Poulain Stability Factor (S) | 39.62 °C | 52.47 °C |
Computational and Theoretical Studies on Praseodymium Phosphate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has been instrumental in revealing the electronic structure of praseodymium phosphate (B84403). These calculations help in understanding the nature of chemical bonding and the distribution of electronic states within the material.
Studies employing DFT have shown that the atomic arrangement in PrPO₄, which crystallizes in a monazite (B576339) structure, consists of PrO₉ polyhedra and PO₄ tetrahedra that share corners and edges. Analysis of the partial densities of states (PDOS) indicates that the top of the valence band is primarily composed of O-2p states, which interact with P-3p states. The bottom of the conduction band is mainly formed by the Pr-4f states. This indicates a significant role of the oxygen and praseodymium orbitals in the electronic transitions near the Fermi level.
The nature of the chemical bonds has also been elucidated through DFT. The P-O bond is identified as being predominantly covalent, while the interaction between praseodymium and oxygen atoms is largely ionic in character. This mixed bonding nature is a key characteristic of such phosphate materials.
| Component | Dominant Atomic Orbitals | Bonding Character |
|---|---|---|
| Valence Band Maximum | O-2p, P-3p | P-O: Covalent Pr-O: Ionic |
| Conduction Band Minimum | Pr-4f |
Ab Initio Calculations for Energy Band Structure and Optical Properties
Ab initio calculations, which are based on first principles without empirical parameters, have been used to determine the energy band structure and predict the optical properties of praseodymium phosphate. These calculations provide a fundamental understanding of how the material interacts with light.
Phonon Mode Analysis and Vibrational Dynamics
The vibrational properties of this compound are determined by the collective motions of its constituent atoms, known as phonon modes. Computational analysis of these modes is crucial for understanding the material's thermal properties and its interaction with infrared and Raman spectroscopy.
First-principles calculations have been employed to study the structural, dynamical, and elastic properties of monazite-type orthophosphates, including PrPO₄, under varying pressure conditions. These studies report the evolution of Raman and Infrared active phonon frequencies with pressure, providing insights into the vibrational dynamics of the crystal lattice. researchgate.net The analysis of these phonon modes helps in the interpretation of experimental vibrational spectra.
More broadly, the vibrational properties of the phosphate group (PO₄³⁻) itself have been investigated using a combination of molecular dynamics (MD) and DFT. nih.gov These studies highlight the sensitivity of the phosphate moiety's vibrational characteristics to its local conformation and its interactions with the surrounding environment. nih.gov Such computational approaches provide a reliable foundation for understanding the vibrational spectra of complex phosphate materials like PrPO₄.
Prediction and Calculation of Frequency-Dependent Optical Function Spectra
Theoretical calculations can predict the full optical spectra of this compound as a function of photon energy. This includes various optical functions that describe how the material absorbs, reflects, and transmits light.
The linear optical properties, including the frequency-dependent dielectric function, refractive index, extinction coefficient, absorption coefficient, reflectivity, and energy-loss function, have been calculated over a wide energy range. These calculations reveal the anisotropic nature of the optical response of PrPO₄, meaning that its optical properties vary depending on the direction of light propagation and polarization. The predicted spectra show features that can be correlated with specific electronic transitions between the valence and conduction bands.
| Optical Function | Information Provided |
|---|---|
| Dielectric Function (ε(ω)) | Describes the material's response to an external electric field. |
| Refractive Index (n(ω)) | Indicates the speed of light through the material. |
| Extinction Coefficient (k(ω)) | Measures the absorption of light at a given frequency. |
| Absorption Coefficient (α(ω)) | Quantifies the amount of light absorbed per unit distance. |
| Reflectivity (R(ω)) | Represents the fraction of light reflected from the surface. |
| Energy-Loss Function (L(ω)) | Describes the energy loss of electrons passing through the material. |
Computational Modeling of Energy Transfer and Luminescence Quenching
Computational models are essential for understanding the mechanisms of energy transfer and luminescence quenching in praseodymium-doped materials. These processes are critical for the efficiency of phosphors and other light-emitting devices.
Energy transfer can also occur from a sensitizer (B1316253) ion to the Pr³⁺ activator ion. For instance, in a GdPO₄ host doped with Tb³⁺ and Pr³⁺, efficient energy transfer from Tb³⁺ to Pr³⁺ has been demonstrated. nih.gov This transfer is facilitated by the matching energy levels of the donor (Tb³⁺) and acceptor (Pr³⁺) ions, leading to the quenching of the Tb³⁺ luminescence and sensitization of the Pr³⁺ emission. nih.gov Theoretical models can be used to calculate the probability of such energy transfer processes and to understand the underlying quantum mechanical principles.
Integration with Nanomaterials and Composite Structures
Synthesis and Characterization of Praseodymium Phosphate (B84403) Nanocrystals and Nanoparticles
The synthesis of praseodymium phosphate nanocrystals and nanoparticles is a critical step in harnessing their unique properties. Various methods have been developed to produce these nanomaterials with controlled size, morphology, and crystallinity. Wet chemical approaches are often favored due to their simplicity and versatility in yielding phase-pure nanoparticles with high returns.
One common synthesis route is the modified Pechini method, which has been optimized to produce single crystalline phases of praseodymium-doped nanocrystals. This method allows for control over the stoichiometry and doping concentration, which is crucial for tuning the material's optical properties. Characterization of the resulting nanocrystals is typically performed using a suite of analytical techniques. Electron Probe Microanalysis (EPMA) is used for quantitative chemical composition analysis. X-ray Diffraction (XRD) provides information on the crystalline structure, phase purity, and crystallite size, with the Scherrer equation being used to estimate the latter from the broadening of diffraction peaks. rsc.org
Other synthesis techniques, such as hydrothermal and microwave-assisted synthesis, have also been employed to produce praseodymium-based nanoparticles. rgnpublications.com The choice of synthesis method can significantly influence the final properties of the nanoparticles.
The characterization of these nanomaterials is essential to understand their structure-property relationships. Key characterization techniques include:
X-ray Diffraction (XRD): To determine the crystal structure and phase purity. rsc.org
Electron Microscopy (SEM and TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
Spectroscopic Techniques (FTIR, Raman): To identify functional groups and study the vibrational properties.
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the constituent elements.
| Synthesis Method | Key Advantages | Typical Nanoparticle Characteristics |
| Modified Pechini Method | Good control over stoichiometry and doping | Single crystalline phase, controlled dopant concentration |
| Wet Chemical Approach | Simple, versatile, high yield | Phase-pure, controllable size |
| Hydrothermal Synthesis | Can produce highly crystalline materials | Well-defined morphologies |
| Microwave-Assisted Synthesis | Rapid reaction times | Uniform nanoparticles |
Fabrication and Properties of this compound-Based Nanocomposites (e.g., with Reduced Graphene Oxide)
The development of nanocomposites by integrating this compound with other materials, such as reduced graphene oxide (rGO), can lead to synergistic effects and enhanced performance. Graphene and its derivatives are attractive filler materials due to their exceptional mechanical strength, high surface area, and excellent electrical conductivity. mdpi.commdpi.com
The fabrication of this compound-based nanocomposites with rGO can be achieved through various methods, including self-assembly via sonochemical procedures. researchgate.net In a typical process, this compound nanoparticles are anchored onto the surface of rGO sheets. The resulting nanocomposite can exhibit improved properties compared to the individual components. For instance, the high charge mobility of the nanoparticles combined with the flexibility and conductivity of the rGO sheets can lead to enhanced electrochemical performance. researchgate.net
The properties of these nanocomposites are heavily dependent on the interaction between the this compound and the rGO matrix. The functional groups on the surface of graphene oxide (GO), a precursor to rGO, can act as anchoring sites for the nanoparticles, preventing their aggregation. nih.gov Upon reduction of GO to rGO, the electrical conductivity of the composite is significantly improved.
Potential applications for this compound-rGO nanocomposites include:
Electrochemical Sensors: For the simultaneous determination of various analytes. researchgate.net
Energy Storage: As electrode materials in supercapacitors, benefiting from the synergistic effects of high charge mobility and conductivity. researchgate.net
Catalysis: Where the high surface area of rGO can enhance the catalytic activity of the this compound nanoparticles.
| Nanocomposite Component | Role in the Composite | Resulting Enhanced Property |
| This compound Nanoparticles | Active material | High charge mobility, catalytic activity |
| Reduced Graphene Oxide (rGO) | Conductive matrix, high surface area support | Improved electrical conductivity, prevention of nanoparticle aggregation |
Design and Investigation of Core-Shell Structures with Praseodymium
Core-shell nanostructures offer a versatile platform for designing multifunctional materials with tunable properties. rsc.org A core-shell architecture consists of an inner core material coated with an outer shell of a different material. This design can protect the core, introduce new functionalities, and create synergistic effects between the core and shell materials.
In the context of praseodymium-containing materials, a core-shell design could involve a this compound core with a shell of another material, or vice versa. For example, a silica (B1680970) (SiO₂) shell is commonly used to encapsulate nanoparticles, preventing their aggregation and providing a surface that can be easily functionalized. nih.gov The synthesis of such core-shell structures can be achieved through methods like co-precipitation, where a shell material is precipitated onto the surface of pre-synthesized core nanoparticles. nih.gov
The investigation of these core-shell structures involves characterizing both the core and the shell, as well as the interface between them. Techniques like Transmission Electron Microscopy (TEM) are crucial for visualizing the core-shell morphology and measuring the thickness of the shell. The properties of the core-shell nanoparticles can be significantly different from those of the individual components. For instance, the shell can influence the optical properties of the core by modifying the local environment of the praseodymium ions.
| Core-Shell Component | Potential Material | Function |
| Core | This compound | Provides primary functionality (e.g., luminescence) |
| Shell | Silica (SiO₂), Titania (TiO₂) | Protects the core, prevents aggregation, allows for surface functionalization, introduces new properties (e.g., photocatalysis) |
Influence of Morphology and Crystallite Size on Functional Properties
The morphology and crystallite size of this compound nanomaterials play a crucial role in determining their functional properties. frontiersin.orgresearchgate.net As the size of a material is reduced to the nanoscale, its surface-to-volume ratio increases dramatically, leading to a higher proportion of atoms at the surface. This can significantly impact properties such as catalytic activity, solubility, and optical performance.
For instance, in drug delivery applications, the size and shape of nanoparticles can influence their cellular uptake and biodistribution. frontiersin.org Similarly, in catalysis, smaller nanoparticles with a higher surface area generally exhibit enhanced catalytic activity.
The crystal size can also affect the physical and chemical stability of the material. Smaller nanocrystals may have different phase transition behaviors and can be more susceptible to decomposition under certain conditions. nih.gov Therefore, controlling the crystallite size and morphology during synthesis is essential for tailoring the material's properties for specific applications.
The relationship between morphology and functional properties is also critical. For example, the shape of a nanoparticle can affect how it interacts with other molecules or with biological systems. By controlling the synthesis conditions, it is possible to produce this compound with various morphologies, such as nanospheres, nanorods, or nanoplates, each potentially offering unique advantages for different applications.
| Property | Influence of Decreasing Crystallite Size | Influence of Morphology |
| Catalytic Activity | Generally increases due to higher surface area | Shape can influence reactant accessibility to active sites |
| Optical Properties | Can lead to quantum confinement effects, altering emission wavelengths | Can affect light scattering and absorption |
| Solubility | Tends to increase | Can influence dissolution rates |
| Stability | May decrease due to higher surface energy | Can impact mechanical and chemical stability |
Future Research Directions and Emerging Applications
Exploration of Novel Praseodymium Phosphate (B84403) Phases and Solid Solutions
The exploration of new crystalline forms and solid solutions of praseodymium phosphate is a fundamental area of future research. The synthesis of novel phases beyond the well-known monoclinic and hexagonal structures could unlock unprecedented properties. wikipedia.org Methods such as hydrothermal synthesis are being investigated to create new apatite-group structures containing praseodymium, which have shown potential for novel applications in chemistry. nih.gov
A significant area of investigation involves the formation of solid solutions, where praseodymium ions are substituted into other host lattices. For instance, research has demonstrated the isomorphic substitution of lead by praseodymium in a lead sodium apatite structure, forming solid solutions with the general formula Pb8-xNa2Prx(PO4)6Ox/2. functmaterials.org.ua Studies have determined the boundaries of these substitutions and how they influence the crystal structure. functmaterials.org.ua Understanding the relationship between the degree of substitution and the resulting unit cell parameters is crucial for predicting the properties of these new materials. functmaterials.org.ua Future work will likely focus on exploring a wider range of host lattices and substituent ions to create a vast library of novel this compound-based solid solutions with tunable characteristics.
| Host Compound | Substitution Scheme | Resulting Formula | Key Findings |
|---|---|---|---|
| Lead Sodium Apatite (Pb8Na2(PO4)6) | 2Pb2+ → 2Pr3+ + O2− | Pb8-xNa2Prx(PO4)6Ox/2 | Single-phase solid solutions formed up to x = 0.6; unit cell parameters decrease with increasing Pr3+ content. functmaterials.org.ua |
Advanced Material Design for Enhanced Luminescent and Scintillation Performance
A major thrust of future research is the design of this compound materials with enhanced luminescent and scintillation properties. Praseodymium (Pr³⁺) ions are known for their unique 4f-4f electronic transitions, which can result in strong luminescence. researchgate.net The goal is to develop next-generation phosphors and scintillators for applications in solid-state lighting, displays, and medical imaging. mdpi.comrsc.org
Advanced design strategies focus on optimizing the host material to maximize the luminescence efficiency of the Pr³⁺ activator ions. mdpi.com This includes controlling the crystal structure, managing the coordination environment around the praseodymium ion, and minimizing non-radiative energy loss pathways. concordia.ca For example, silica (B1680970) phosphate glasses doped with varying concentrations of praseodymium have been synthesized, demonstrating luminescence in the infrared region suitable for telecommunications and a predominant red emission that could be used for laser sources. researchgate.net
In the realm of scintillators, which convert high-energy radiation into visible light, researchers are optimizing materials like praseodymium-doped potassium gadolinium polyphosphate (KGd(PO₃)₄) nanocrystals. nih.gov The synthesis conditions, such as calcination temperatures and times, are being fine-tuned to obtain single-phase crystalline materials, which is critical for achieving high scintillation light yields. nih.gov Future work will aim to discover new host materials that are more efficient at transferring energy to the Pr³⁺ ions, leading to brighter and faster scintillators. rsc.org
Tailoring Properties through Precise Doping and Structural Modifications
The ability to precisely tailor the properties of this compound through doping and structural modification is a powerful tool for materials scientists. By introducing other elements (dopants) into the this compound lattice, or by doping praseodymium into other host materials, researchers can significantly alter the material's optical, electronic, and structural characteristics. nih.gov
For example, doping praseodymium into titanium dioxide (TiO₂) has been shown to enhance its photocatalytic activity. nih.govresearchgate.net The introduction of Pr³⁺ ions can create defects and modify the electronic band structure, which improves the absorption of light and the separation of charge carriers. nih.gov Similarly, doping praseodymium into zirconia (ZrO₂) can alter its electronic and optical performances. researchgate.net
Conversely, co-doping other elements into a praseodymium-containing host can modify its luminescent properties. The strategy of multi-site doping, where activator ions occupy different crystallographic sites within a host lattice, can be used to broaden the emission spectrum of phosphors. mdpi.com Future research will focus on exploring a wider palette of dopants and co-dopants to fine-tune the material properties for specific applications, such as creating phosphors with a specific color output or catalysts with enhanced efficiency. mdpi.comnih.gov
Computational-Guided Discovery of New this compound Materials
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for accelerating the discovery and design of new materials. nih.gov DFT allows researchers to predict the structural, electronic, and optical properties of this compound compounds before they are synthesized in the lab. tandfonline.comresearchgate.netresearchgate.net This computational-guided approach saves time and resources by identifying promising candidate materials for specific applications.
DFT calculations can be used to:
Determine Geometric Structures: Predict the stable crystal structures of new this compound phases and complexes. researchgate.net
Analyze Electronic Structure: Understand the band gap and the nature of electronic transitions, which is crucial for predicting optical and photocatalytic properties. nih.gov
Simulate Spectroscopic Data: Calculate theoretical FT-IR and NMR spectra that can be compared with experimental results to confirm the structure of newly synthesized compounds. researchgate.net
Investigate Doping Effects: Model the impact of incorporating different dopant atoms into the this compound lattice to predict how properties can be tailored. nih.govresearchgate.net
By combining theoretical calculations with experimental synthesis and characterization, researchers can establish a synergistic loop for materials discovery. nih.gov For example, DFT was used to understand the differences in how praseodymium doping affects the electronic structure of anatase and rutile TiO₂, explaining the experimentally observed differences in photocatalytic performance. nih.gov The future will see an increased reliance on materials informatics and machine learning, coupled with DFT, to rapidly screen vast compositional spaces and identify novel this compound materials with desired functionalities.
| Study Area | Computational Method | Key Insights Gained |
|---|---|---|
| Praseodymium Complexes | DFT | Confirmation of chelating bidentate coordination mode; calculation of topological properties and vibrational spectra. tandfonline.comresearchgate.net |
| Pr-doped TiO₂ | DFT | Elucidation of crystal and electronic structure modifications; explanation for enhanced photocatalytic activity. nih.gov |
| Phosphate Sensing | TD-DFT | Investigation of phosphate ion adsorption on material surfaces and prediction of changes in absorption spectra for sensor applications. nih.gov |
Integration of Praseodymium Phosphates into Multifunctional Devices and Systems
A key goal of materials research is the integration of novel materials into functional devices and systems. Praseodymium phosphates and related materials are being explored for a variety of emerging applications that leverage their unique combination of properties.
Optical and Photonic Devices: Praseodymium-doped glasses and polymers are being developed for applications in UV shielding, telecommunications, and lasers. researchgate.net For example, multifunctional coordination polymer films have been created by coordinating praseodymium ions to polycarbonate, combining the luminescence of Pr³⁺ with the desirable mechanical and dielectric properties of the polymer. rsc.org
Biomedical Applications: Praseodymium-doped nanoparticles are being investigated as radioluminescent agents for X-ray mediated photodynamic therapy (X-PDT). concordia.ca In this approach, the nanoparticles absorb X-rays and emit visible light, which then activates a photosensitizer to kill cancer cells. This could enable cancer treatment in deeper tissues where external light cannot penetrate. concordia.ca
Energy and Environmental Systems: The photocatalytic properties of praseodymium-modified materials suggest their potential use in environmental remediation for the degradation of organic pollutants. researchgate.net Furthermore, there is emerging research on the role of PrPO₄ in improving the electrochemical performance of cathode materials for lithium-ion batteries. researchgate.net
Thermal Insulation: Porous high-entropy rare-earth phosphates, including this compound as a component, have been prepared and show promise as excellent thermal insulation materials for high-temperature applications. ustb.edu.cn
The future will involve overcoming challenges in material processing and device fabrication to fully realize the potential of praseodymium phosphates. This includes developing methods for creating high-quality thin films, integrating nanoparticles into stable biological systems, and scaling up the production of these advanced materials for commercial use.
Q & A
Basic: How is praseodymium phosphate synthesized in laboratory settings?
Answer:
this compound (PrPO₄) is typically synthesized via precipitation reactions. A common method involves reacting aqueous praseodymium(III) chloride (PrCl₃) with potassium phosphate (K₃PO₄) under controlled pH conditions. The reaction proceeds as:
PrCl₃(aq) + K₃PO₄(aq) → PrPO₄(s) + 3KCl(aq)
Key steps include:
- Ensuring stoichiometric ratios to avoid impurities.
- Gradual addition of reagents to prevent rapid precipitation, which can trap impurities.
- Post-synthesis washing with deionized water to remove residual ions, followed by vacuum drying.
This method yields green, crystalline PrPO₄ powder .
Basic: What are the key physicochemical properties of this compound relevant to material characterization?
Answer:
Critical properties include:
- Appearance : Green, odorless powder .
- Solubility : Insoluble in water and organic solvents, necessitating acidic media for dissolution .
- Stability : Stable under dry conditions but hygroscopic; decomposes at high temperatures (>600°C) to form Pr₆O₁₁ and phosphorus oxides .
- Crystal Structure : Monazite-type structure, confirmed via XRD, with Pr³⁺ ions in nine-coordinate sites .
These properties guide its use in catalysis and ceramic materials .
Advanced: What analytical techniques are recommended for quantifying phosphate content in this compound compounds?
Answer:
Phosphate quantification requires:
Spectrophotometry : Use UV-Vis spectroscopy with the molybdenum-blue method. Prepare a standard curve using KH₂PO₄, and measure absorbance at 880 nm .
Statistical Validation : Apply linear regression (e.g., LINEST function in Excel) to calculate slope, intercept, and R² values. Report concentrations with 95% confidence intervals .
Cross-Validation : Compare results with ICP-OES or ion chromatography to resolve discrepancies due to matrix effects .
Advanced: How does the stability of this compound vary under different environmental conditions?
Answer:
- Thermal Stability : Decomposes above 600°C, forming Pr₆O₁₁ and P₂O₅. Thermogravimetric analysis (TGA) under inert gas is recommended to study decomposition kinetics .
- Chemical Stability : Reacts with strong oxidizers (e.g., HNO₃) and hydrolyzes in acidic media. Store in airtight containers with desiccants to prevent moisture absorption .
- Photostability : No significant degradation under UV light, making it suitable for optical applications .
Application: What are the emerging research applications of this compound in materials science?
Answer:
- Catalysis : Acts as a co-catalyst in oxidative reactions due to Pr³⁺/Pr⁴⁺ redox activity. Enhanced activity observed in methane combustion and NOx reduction .
- Biomaterials : Investigated for dental remineralization via incorporation into calcium phosphate composites .
- Resource Recovery : Recovered from phosphate mining waste using acid leaching (e.g., 2.5% HNO₃) and polymer adsorption, though yields vary (8–31%) depending on the source .
Safety: What are the recommended safety protocols for handling this compound in laboratory environments?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN166-certified goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved P95 respirators if dust generation is likely .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation of particulates .
- Spill Management : Collect solids with a HEPA-filter vacuum. Avoid dry sweeping to prevent aerosolization .
- Waste Disposal : Treat as heavy metal waste; neutralize acidic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
